N-Acetylpyrrole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYOJDLCFAUIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334796 | |
| Record name | N-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-41-6 | |
| Record name | N-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylpyrrole (also known as 1-acetylpyrrole), a key heterocyclic molecule relevant in various fields of chemical research, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.3 | Triplet | α-Protons (H2, H5) of the pyrrole (B145914) ring |
| ~6.2 | Triplet | β-Protons (H3, H4) of the pyrrole ring |
| ~2.4 | Singlet | Methyl protons of the acetyl group |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Carbonyl carbon of the acetyl group |
| ~120.9 | α-Carbons (C2, C5) of the pyrrole ring |
| ~111.9 | β-Carbons (C3, C4) of the pyrrole ring |
| ~24.0 | Methyl carbon of the acetyl group |
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~1710 | C=O stretching (strong) |
| ~1540 | C=C stretching (aromatic ring) |
| ~1480 | C-H bending (methyl group) |
| ~1370 | C-N stretching |
| ~740 | C-H out-of-plane bending (pyrrole ring) |
Table 4: Major Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 109 | 100 | [M]⁺ (Molecular Ion) |
| 67 | ~80 | [M - CH₂CO]⁺ |
| 43 | ~70 | [CH₃CO]⁺ |
| 39 | ~40 | [C₃H₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker WP-80 or equivalent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of neat this compound (as a liquid film) is obtained. A small drop of the sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam, and the resulting fragments are analyzed.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
The Discovery, Synthesis, and Therapeutic Potential of N-Acetylpyrrole and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of N-Acetylpyrrole and its derivatives. This compound, a simple acylated derivative of the foundational heterocyclic compound pyrrole (B145914), has emerged as a significant scaffold in medicinal chemistry. This document details its historical context, key synthetic methodologies, and its contemporary role in the development of novel therapeutics, particularly as an inhibitor of histone deacetylases (HDACs) and cholinesterases.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader exploration of pyrrole chemistry. Pyrrole itself was first identified in 1834, and its structure was correctly formulated in 1870. The late 19th century saw the development of foundational synthetic routes to the pyrrole ring, most notably the Paal-Knorr synthesis in 1884, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. Another significant early contribution was the Knorr pyrrole synthesis , also reported in 1884, which utilizes an α-amino-ketone and a compound with an activated methylene (B1212753) group.
While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls under the general class of N-acylation of pyrroles. One of the earliest related reactions is the Ciamician-Dennstedt rearrangement of 1881, which involved carbon insertion into the pyrrole ring using chloroform (B151607) in the presence of a strong base, hinting at early investigations into modifying the pyrrole structure. Direct N-acylation methods, such as the reaction of pyrrole with N-acetyl imidazole, provide a straightforward route to this compound.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis Methods
Paal-Knorr Pyrrole Synthesis: This method remains a cornerstone for the synthesis of N-substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration. While traditionally requiring harsh conditions like prolonged heating in acid, modern modifications have introduced milder catalysts and solvent-free conditions.
Clauson-Kaas Pyrrole Synthesis: Developed in 1952, this method provides an efficient route to N-substituted pyrroles from the reaction of 2,5-dialkoxytetrahydrofurans with primary amines, often catalyzed by an acid like acetic acid. Microwave-assisted protocols have been developed to significantly shorten reaction times.
Modern Synthetic Protocols
Modern synthetic chemistry offers a variety of efficient methods for the preparation of N-acylpyrroles. A notable method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring. This procedure is valued for its tolerance of a wide range of functional groups. Another convenient synthesis reacts primary aromatic amides with an excess of 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride, offering short reaction times and mild conditions.
The direct acylation of pre-formed pyrrole rings is also a common strategy. For instance, N-alkoxycarbonyl protected pyrroles can be acylated using a carboxylic acid in the presence of trifluoromethanesulfonic anhydride, followed by deprotection to yield the desired acylpyrrole.
Therapeutic Applications: this compound Derivatives as Enzyme Inhibitors
The this compound scaffold has proven to be a valuable "cap" group in the design of enzyme inhibitors, particularly for targeting histone deacetylases and cholinesterases. This capping group can engage in crucial interactions with the enzyme's active site, enhancing binding affinity and selectivity.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. The overexpression of certain HDACs is associated with various cancers, making them a key target for anticancer drug development.
This compound derivatives have been successfully designed as potent HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker, and a capping group that interacts with the surface of the enzyme. The this compound moiety often serves as this capping group.
Mechanism of Action: Molecular docking studies have revealed that the carbonyl oxygen of the this compound cap can form a crucial hydrogen bond with amino acid residues at the rim of the active site tunnel, such as Phenylalanine 198 (Phe198) in HDAC1. This interaction helps to anchor the inhibitor in the active site, contributing to its inhibitory potency. The inhibition of HDAC activity leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway of this compound based HDAC Inhibitors
Caption: Signaling pathway of this compound-based HDAC inhibitors.
Quantitative Data on HDAC Inhibition
| Compound | Target HDAC | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 20 | HDAC1 | 0.041 ± 0.005 | RPMI-8226 | 2.89 ± 0.43 | |
| HDAC3 | 0.21 ± 0.02 | ||||
| HDAC6 | 0.015 ± 0.002 | ||||
| Chidamide | - | - | RPMI-8226 | 10.23 ± 1.02 | |
| Compound 3d | HDAC1 | 0.018 ± 0.001 | - | - | |
| HDAC3 | 0.025 ± 0.003 | ||||
| HDAC6 | 0.005 ± 0.001 | ||||
| Compound 4i | HD1-B (Class I) | 0.2 ± 0.05 | U937 | - | |
| HD1-A (Class II) | >50 | ||||
| Compound 7e | - | 1.9 | - | - |
Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, thus terminating nerve impulses at cholinergic synapses. Inhibition of these enzymes is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease.
Recent studies have explored pyrrole derivatives as selective inhibitors of cholinesterases. For instance, a series of 1,3-diaryl-pyrrole derivatives have shown high selectivity for BChE over AChE.
Mechanism of Action: The inhibition of cholinesterases by these pyrrole derivatives has been characterized as a mixed competitive mode. This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site, thereby reducing the catalytic efficiency of the enzyme.
Quantitative Data on Cholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| Compound 3o | BChE | 5.37 ± 0.36 | - | |
| AChE | > 50 | |||
| Compound 3p | BChE | 1.71 ± 0.087 | Mixed Competitive | |
| AChE | > 50 | |||
| Compound 3s | BChE | 3.76 ± 0.25 | - | |
| AChE | > 50 | |||
| Donepezil | BChE | 3.70 ± 0.28 | - | |
| AChE | 2.45 ± 0.08 |
Experimental Protocols
General Synthesis of N-Acylpyrroles via Clauson-Kaas Reaction
A general procedure for the synthesis of N-acylpyrroles is the Clauson-Kaas reaction.
Workflow for N-Alkoxycarbonyl Pyrrole Synthesis
Caption: General workflow for Clauson-Kaas synthesis of N-alkoxycarbonyl pyrroles.
Materials:
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Carbamate (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Acetic Acid
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous Sodium Carbonate (Na₂CO₃)
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Brine
Procedure:
-
The carbamate and 2,5-dimethoxytetrahydrofuran are combined in a flask and purged with nitrogen.
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Acetic acid is added, and the mixture is heated to reflux (approximately 110 °C).
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is cooled to ambient temperature.
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Dichloromethane is added, and the organic layer is washed sequentially with saturated aqueous sodium carbonate and brine.
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The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-alkoxycarbonyl pyrrole.
HDAC Inhibitory Activity Assay
The inhibitory activity of this compound derivatives against HDAC enzymes is typically determined using a fluorometric assay.
Workflow for HDAC Inhibition Assay
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Materials:
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Recombinant human HDAC isozymes (e.g., HDAC1, HDAC3, HDAC6)
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Test compounds (this compound derivatives) dissolved in DMSO
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Fluorogenic HDAC substrate
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HDAC assay buffer
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Developer solution
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96-well microplate
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Fluorometric plate reader
Procedure:
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The HDAC enzyme is pre-incubated with varying concentrations of the test compound in assay buffer in a 96-well plate.
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The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
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The plate is incubated at 37 °C for a defined period.
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The reaction is stopped by the addition of a developer solution, which also generates the fluorescent signal from the deacetylated substrate.
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After a further incubation period at 37 °C, the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
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The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound has transitioned from a simple heterocyclic derivative to a key structural motif in modern drug discovery. Its history is rooted in the fundamental principles of pyrrole chemistry, while its present and future lie in the rational design of targeted enzyme inhibitors. The this compound cap has demonstrated its utility in conferring high potency and, in some cases, selectivity for HDAC and cholinesterase enzymes.
Future research in this area will likely focus on:
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Isozyme-selective HDAC inhibitors: The development of this compound derivatives that can selectively target specific HDAC isozymes to minimize off-target effects and improve therapeutic windows.
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Dual-target inhibitors: Exploring the potential of this compound-based scaffolds to inhibit multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.
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Optimization of pharmacokinetic properties: Further medicinal chemistry efforts to enhance the drug-like properties of this compound derivatives, including their solubility, metabolic stability, and oral bioavailability.
The continued exploration of the chemical space around the this compound core holds significant promise for the development of the next generation of innovative therapeutics.
Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of N-Acetylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpyrrole derivatives and related pyrrole (B145914) alkaloids represent a significant class of natural products with a diverse range of biological activities. These compounds, found in a variety of terrestrial and marine organisms, have garnered considerable attention from the scientific community for their potential as scaffolds in drug discovery. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, detailing their sources, biological activities, and the experimental methodologies used for their isolation and characterization. Furthermore, it delves into the signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Bioactivities of Pyrrole Alkaloids
Pyrrole alkaloids, including N-acetylated and brominated derivatives, are predominantly isolated from marine organisms, particularly sponges of the genus Agelas and Stylissa, as well as marine-derived actinobacteria such as Streptomyces species. These compounds exhibit a wide spectrum of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory activities.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of selected naturally occurring pyrrole derivatives.
| Compound | Natural Source | Target Organism/Cell Line | Bioactivity (MIC/IC50/GI50) | Reference |
| Sceptrin (B1680891) | Agelas sceptrum, Stylissa massa | Escherichia coli, Staphylococcus aureus | MIC: 62.5 μM | [1] |
| Hymenidin | Stylissa massa | - | - | [1] |
| Manzacidin A/C | Stylissa massa | - | - | [1] |
| Streptopyrrole | Streptomyces rimosus | Escherichia coli (NRII histidine kinase) | IC50: 20 μM | [2] |
| Streptopyrrole B & C | Streptomyces zhaozhouensis | Gram-positive bacteria | MIC: 0.7 to 2.9 µM | [3][4] |
| - | Streptomyces zhaozhouensis | Six tumor cell lines | GI50: 4.9 to 10.8 µM | [5] |
| 5-bromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |
| 4-bromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |
| 3,4-dibromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound derivatives and related alkaloids from their natural sources typically involve a combination of solvent extraction and chromatographic techniques.
General Extraction and Fractionation from Marine Sponges
A common procedure for extracting bromopyrrole alkaloids from marine sponges like Stylissa massa is as follows:
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Specimen Preparation: The collected sponge specimens are washed to remove debris and then freeze-dried. The dried material is ground into a powder.
-
Sequential Solvent Extraction: The ground sponge material is sequentially extracted with solvents of increasing polarity. A typical sequence is:
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Aqueous methanol (B129727) (60% MeOH)
-
Dichloromethane:Methanol (DCM:MeOH, 9:1 v/v)
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Ethanol (96% EtOH)
-
-
Solvent Evaporation: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield crude extracts.
-
Bioassay-Guided Fractionation: The crude extracts are then subjected to bioassays to identify the fractions with the desired biological activity.
Chromatographic Purification of Sceptrin from Stylissa massa
The following protocol outlines a typical purification scheme for sceptrin from the active fractions of Stylissa massa extract:
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Initial Fractionation: The bioactive crude extract is subjected to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase column.
-
Semi-preparative HPLC: Fractions containing the target compounds, identified by their molecular ion peaks in mass spectrometry, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
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Column: Phenomenex Jupiter C18 column (5 μm, 300Å, 10.0 mm x 250.0 mm).
-
Mobile Phase: A linear gradient of 5–50% acetonitrile (B52724) (containing 0.05% TFA) in water.
-
Flow Rate: 3 ml/min.
-
Detection: UV detector and mass spectrometer.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and combine those containing the pure compound.
Isolation of Streptopyrroles from Streptomyces
The isolation of streptopyrroles from the fermentation broth of Streptomyces species generally involves these steps:
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Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
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Column Chromatography: The crude extract is subjected to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase material).
-
HPLC Purification: Further purification is achieved by preparative or semi-preparative HPLC to yield the pure streptopyrrole derivatives.
Signaling Pathways Modulated by Pyrrole Alkaloids
Several naturally occurring pyrrole derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, including the Hedgehog and NF-κB pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development of various cancers. Natural products have been identified as inhibitors of this pathway, targeting key components like Smoothened (SMO) and the GLI family of transcription factors.
Caption: Hedgehog signaling pathway and points of inhibition by natural pyrrole derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with numerous inflammatory diseases and cancers. Some marine pyrrole alkaloids have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway and inhibition by marine pyrrole alkaloids.
Conclusion
Naturally occurring this compound derivatives and their related alkaloids are a rich source of bioactive compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of their natural sources, biological activities, and the methodologies for their isolation. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as Hedgehog and NF-κB, opens up new avenues for the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. Further research into the quantitative yields from natural sources and the precise molecular targets of these compounds will be crucial for their advancement from laboratory curiosities to clinically viable therapeutics.
References
- 1. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]
- 2. Novel streptopyrroles from Streptomyces rimosus with bacterial protein histidine kinase inhibitory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylpyrrole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrrole (B145914) scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The addition of an N-acetyl group can modulate the electronic properties and steric profile of the pyrrole ring, influencing its binding affinity to various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Methodologies
The synthesis of this compound derivatives often involves multi-step procedures, starting with the formation of the core pyrrole ring followed by N-acylation or modification of substituents on the pyrrole ring. Key synthetic strategies are outlined below.
Paal-Knorr Pyrrole Synthesis
A cornerstone in pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For N-arylpyrroles, an aniline (B41778) derivative is typically used.
Experimental Protocol: Synthesis of N-aryl-2,5-dimethylpyrrole derivatives [1]
-
A mixture of the appropriate aniline (2 mmol) and 2,5-hexanedione (B30556) (2 mmol) is stirred at room temperature.
-
Sulphamic acid (0.1 mmol) is added as a catalyst.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate (B1210297):hexane (3:7) solvent system.
-
Upon completion (typically 1-6 hours), the reaction mixture is worked up to isolate the N-aryl-2,5-dimethylpyrrole derivative.
Vilsmeier-Haack Formylation
This reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrrole. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.
Experimental Protocol: Vilsmeier-Haack Formylation of N-arylpyrroles [1]
-
To a solution of the N-arylpyrrole (1.0 equiv) in DMF, (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) is added at 0 °C.
-
The mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the addition of a sodium acetate solution in water at 0 °C.
-
The mixture is stirred for a short period, and then the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
Chalcones, which can be precursors to various heterocyclic compounds, are often synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone in the presence of a base.
Experimental Protocol: Synthesis of Pyrrole-Based Chalcones [2]
-
A mixture of 2-acetyl-1-methylpyrrole (B1200348) (2.5 mmol) and a 5-(aryl)furfural derivative (2.5 mmol) is prepared in methanol (B129727) (20 mL).
-
A 50% (w/v) aqueous solution of sodium hydroxide (B78521) (2 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for approximately 48 hours.
-
The resulting chalcone derivative is isolated and purified.
Therapeutic Applications and Biological Activities
This compound derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization and histone deacetylases (HDACs).
Tubulin Polymerization Inhibition: Several N-arylpyrrole derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
HDAC Inhibition: N-linked 2-acetylpyrrole (B92022) derivatives have been designed as HDAC inhibitors. These compounds typically feature a cap group (the this compound moiety), a linker, and a zinc-binding group. By inhibiting HDACs, these molecules lead to the hyperacetylation of histones, resulting in chromatin relaxation and the expression of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.
Hedgehog Signaling Pathway Inhibition: Some arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This inhibition contributes to their anticancer effects, particularly in Hedgehog-dependent cancers like medulloblastoma.[1]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| N-Arylpyrrole | Tubulin Polymerization | MCF-7 | 0.016 - 0.060 | [1] |
| N-Arylpyrrole | Tubulin Polymerization | HCT116 | Varies | [1] |
| N-Arylpyrrole | Tubulin Polymerization | Messa | Varies | [1] |
| N-linked 2-Acetylpyrrole | HDAC1 | - | Varies (nM) | [5] |
| N-linked 2-Acetylpyrrole | HDAC3 | - | Varies (nM) | [5] |
| N-linked 2-Acetylpyrrole | HDAC6 | - | Varies (nM) | [5] |
| N-linked 2-Acetylpyrrole | Proliferation | RPMI-8226 | 2.89 ± 0.43 | [5][6] |
| Alkynylated Pyrrole | Proliferation | U251 | 2.29 ± 0.18 | [7] |
| Alkynylated Pyrrole | Proliferation | A549 | 3.49 ± 0.30 | [7] |
| Pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) | Proliferation | A549 | 19.94 ± 1.23 (µg/ml) | [8] |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) | Proliferation | HeLa | 16.73 ± 1.78 (µg/ml) | [8] |
| Indolylpyrrole Derivatives | Proliferation | PC-3 | 3.30 - 15.40 (µg/ml) | [9] |
| Indolylpyrrole Derivatives | Proliferation | SKOV3 | 1.20 - 15.40 (µg/ml) | [9] |
| Indolylpyrrole Derivatives | Proliferation | LS174T | 2.80 - >50 (µg/ml) | [9] |
Experimental Protocols for Anticancer Activity Evaluation
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[10][11]
-
-
Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Purified tubulin is incubated with the test compound at various concentrations in a buffer containing GTP.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed, is monitored over time using a spectrophotometer.[4][5][12]
-
-
HDAC Inhibition Assay: This assay quantifies the inhibitory effect of compounds on HDAC enzymes.
-
A fluorometric HDAC substrate is incubated with the HDAC enzyme in the presence of the test compound.
-
After a set incubation period, a developer solution is added, which releases a fluorophore from the deacetylated substrate.
-
The fluorescence is measured using a fluorometer, and the IC50 value is determined.[13][14][15]
-
Antimicrobial Activity
N-arylpyrrole derivatives have demonstrated broad-spectrum antimicrobial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][16][17] Their proposed mechanism of action involves the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), an essential enzyme in the early stages of bacterial cell wall biosynthesis.[16] By targeting UPPP, these compounds disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall.
Quantitative Data: Antimicrobial Activity
| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |
| N-arylpyrrole (Va-e) | S. aureus (MRSA) | 4 - >128 | [16] |
| N-arylpyrrole (Va-e) | E. coli | 8 - >128 | [16] |
| N-arylpyrrole (Va-e) | K. pneumoniae | 8 - >128 | [16] |
| N-arylpyrrole (Va-e) | A. baumannii | 8 - >128 | [16] |
| N-arylpyrrole (Va-e) | P. aeruginosa | 32 - >128 | [16] |
| N-arylpyrrole (Va-e) | E. faecium | 64 - >128 | [16] |
| N-arylpyrrole (Va-e) | M. phlei | 8 - 64 | [16] |
| Pyrrole-based Chalcones | C. krusei | 25 - 50 | [2] |
Experimental Protocol for Antimicrobial Activity Evaluation
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
-
Anti-inflammatory Activity
Certain N-acetylpyrazole derivatives, structurally related to N-acetylpyrroles, have shown potent anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α. The anti-inflammatory effects of some N-acetylated compounds may also be mediated through the inhibition of the NF-κB signaling pathway.[18]
Quantitative Data: Anti-inflammatory Activity
| Compound | Paw Edema Inhibition (%) | Reference |
| 4a | 58.3 | [19] |
| 4b | 60.2 | [19] |
| 4e | 63.8 | [19] |
| 4g | 62.5 | [19] |
| 5e | 61.1 | [19] |
| Indomethacin (Standard) | 68.3 | [19] |
| 2d | Significant | [15] |
| 2e | Significant | [15] |
Experimental Protocol for Anti-inflammatory Activity Evaluation
-
Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model for assessing acute inflammation.
-
The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[19][20]
-
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action and synthetic workflows, the following diagrams are provided in Graphviz DOT language.
Synthetic Workflow for N-Arylpyrrole Chalcones
Anticancer Mechanism: Tubulin Polymerization Inhibition
Antimicrobial Mechanism: UPPP Inhibition
Conclusion
This compound derivatives constitute a promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities make them attractive candidates for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and optimization. The detailed methodologies and structure-activity relationship data presented in this guide provide a solid foundation for researchers to design and synthesize new this compound derivatives with improved potency and selectivity for a range of therapeutic targets. Future work in this area could focus on exploring novel substitutions on the pyrrole ring, developing more efficient synthetic routes, and elucidating the detailed molecular mechanisms underlying their biological effects.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes [mdpi.com]
- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. login.medscape.com [login.medscape.com]
- 18. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia [mdpi.com]
- 19. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkoxycarbonyl Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of various N-alkoxycarbonyl pyrroles, a class of compounds with significant potential in synthetic chemistry and drug development. The described one-step method offers a straightforward and efficient route to these valuable building blocks.
Data Presentation
The following table summarizes the yields for the synthesis of various N-alkoxycarbonyl pyrroles using the general procedure outlined below.
| Entry | R Group (in O-substituted carbamate) | Product | Yield (%) |
| 1 | Methyl (Me) | N-COOMe-pyrrole | 75 |
| 2 | Benzyl (Bn) | N-Cbz-pyrrole | 83 |
| 3 | 2-(Trimethylsilyl)ethyl (Teoc) | N-Teoc-pyrrole | 81 |
| 4 | Allyl (Alloc) | N-Alloc-pyrrole | 71 |
| 5 | 9-Fluorenylmethyl (Fmoc) | N-Fmoc-pyrrole | 79 |
| 6 | 2,2,2-Trichloroethyl (Troc) | N-Troc-pyrrole | 85 |
Experimental Workflow
The general experimental workflow for the synthesis of N-alkoxycarbonyl pyrroles is depicted in the following diagram.
Caption: General workflow for the synthesis of N-alkoxycarbonyl pyrroles.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-alkoxycarbonyl pyrroles and their subsequent functionalization and deprotection.
General Procedure for N-Alkoxycarbonyl Pyrrole Synthesis
This facile one-step synthesis method is adapted from Hann et al.[1].
-
To a flask, add the O-substituted carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).
-
Purge the flask with nitrogen gas.
-
Add acetic acid to the mixture.
-
Heat the reaction mixture to reflux at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a silica plug to yield the pure N-alkoxycarbonyl pyrrole.
General Procedure for Acylation Reactions Using Trifluoroacetic Anhydride (B1165640) (TFAA)
This protocol allows for the acylation of the synthesized N-alkoxycarbonyl pyrroles.[1]
-
To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1.0 equiv) and a carboxylic acid (3.0 equiv) in dry dichloromethane, add trifluoroacetic anhydride (10 equiv) dropwise at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with dichloromethane.
-
Wash the organic layer with 1 M aqueous sodium carbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
General Procedure for N-Troc Deprotection
This method is specific for the removal of the 2,2,2-trichloroethyl (Troc) protecting group.
-
To a mixture of the N-Troc protected pyrrole and zinc dust, add dichloromethane and acetic acid.
-
Stir the reaction at ambient temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with acetone (B3395972) and filter through celite.
-
Concentrate the filtrate under vacuum to obtain the deprotected pyrrole.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of N-Acetylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-Acetylpyrrole. The described protocol is designed to be a stability-indicating assay, capable of separating this compound from its potential process-related impurities and degradation products. This method is crucial for quality control in research, development, and manufacturing of this compound and related compounds.
Introduction
This compound is a fundamental heterocyclic building block utilized in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The purity of this starting material is paramount as impurities can significantly impact the yield, purity, and safety of the final products. Common synthetic routes to this compound, such as the acetylation of pyrrole (B145914), can lead to process-related impurities. A primary impurity of concern is the isomeric C-acylated product, 2-Acetylpyrrole, which can be formed, particularly at elevated temperatures. Furthermore, unreacted starting materials like pyrrole may also be present in the final product. Additionally, degradation of this compound can occur under various stress conditions, necessitating a stability-indicating analytical method.
This application note provides a comprehensive HPLC protocol for the quantitative determination of this compound purity, ensuring the separation of the active pharmaceutical ingredient (API) from its key impurities and degradation products.
Experimental Protocols
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Standards
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
2-Acetylpyrrole: (Purity ≥ 99%)
-
Pyrrole: (Purity ≥ 99%)
-
Acetonitrile: HPLC grade
-
Phosphoric Acid: ACS grade
-
Water: HPLC grade
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of acetonitrile.
-
Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2-Acetylpyrrole and pyrrole in 25 mL of acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the this compound standard stock solution to 10 mL with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of acetonitrile.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration with acetonitrile before injection.
Data Presentation
The following table summarizes the expected retention times and provides an example of quantitative data for a hypothetical sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Pyrrole | ~2.5 | 1,500 | 0.15 |
| This compound | ~5.8 | 985,000 | 98.50 |
| 2-Acetylpyrrole | ~4.2 | 12,000 | 1.20 |
| Unknown Impurity 1 | ~7.1 | 1,500 | 0.15 |
| Total | 1,000,000 | 100.0 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound purity.
Signaling Pathways and Logical Relationships
The logical relationship in developing a stability-indicating HPLC method involves a systematic approach to ensure the method is "fit for purpose." This can be visualized as a decision-making and optimization process.
Caption: Logical workflow for stability-indicating HPLC method development.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. The method is specific, stability-indicating, and suitable for routine quality control analysis in both research and industrial settings. By effectively separating this compound from its key process-related impurities and degradation products, this protocol ensures the quality and consistency of this important chemical intermediate.
Application Note: Continuous Flow Synthesis of N-Acetylpyrrole
Abstract
This application note details a continuous flow chemistry approach for the synthesis of N-Acetylpyrrole, a valuable building block in pharmaceuticals and specialty chemicals. Traditional batch production methods for N-acylation can be hindered by challenges in controlling exotherms, managing hazardous reagents, and ensuring consistent product quality. Flow chemistry offers a safer, more efficient, and scalable alternative. This document provides two detailed protocols for the N-acetylation of pyrrole (B145914) in a continuous flow system, utilizing different catalytic methods. Quantitative data from analogous amine acetylation reactions are presented to guide process optimization. Furthermore, experimental workflows are visualized to facilitate implementation in a research or drug development setting.
Introduction to Flow Chemistry for N-Acylation
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides significant advantages over traditional batch processing, including:
-
Enhanced Safety: The small reactor volume minimizes the inventory of hazardous materials at any given time,
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Pyrrole Acylation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the acylation of pyrroles.
Frequently Asked Questions (FAQs)
Q1: My pyrrole (B145914) acylation is yielding a mixture of C2 and C3 isomers. How can I favor C2 acylation?
A: Achieving high selectivity for C2 acylation, the kinetically favored product, typically involves using N-unsubstituted or N-alkylpyrroles with specific reagents and catalysts.
-
Vilsmeier-Haack Reaction: This is a classic method for C2 formylation. Using a Vilsmeier reagent generated from DMF and an activating agent like POCl₃ or TCT (2,4,6-trichloro-1,3,5-triazine) is highly selective for the C2 position on electron-rich pyrroles.
-
Friedel-Crafts Acylation with Specific Lewis Acids: For general Friedel-Crafts acylation, the choice of Lewis acid is critical. Weaker Lewis acids tend to favor C2 substitution. For instance, using TiCl₄ as the Lewis acid with N-acylbenzotriazoles as the acylating agent has been shown to produce the C2 isomer regiospecifically with no detectable C3 isomer formation. Similarly, BF₃·OEt₂ is known to predominantly yield 2-acyl derivatives with N-phenylsulfonyl pyrrole.
-
Organocatalysis: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles, often favoring the C2 position.
Q2: How can I achieve selective C3 acylation of pyrrole?
A: C3 acylation is thermodynamically favored but kinetically slower. To achieve C3 selectivity, the more reactive C2 position must be blocked or deactivated.
-
Bulky N-Protecting Groups: The most common and effective strategy is to install a sterically demanding group on the pyrrole nitrogen. This bulkiness physically hinders electrophilic attack at the adjacent C2 and C5 positions, directing the acylating agent to the C3 position. The triisopropylsilyl (TIPS) group is particularly effective for this purpose.
-
Electron-Withdrawing N-Protecting Groups: Attaching a strong electron-withdrawing group, such as a sulfonyl group (e.g., p-toluenesulfonyl or phenylsulfonyl), to the nitrogen deactivates the pyrrole ring towards electrophilic substitution, particularly at the C2 position.
-
Choice of Lewis Acid: When using an N-sulfonyl protecting group, a strong Lewis acid like AlCl₃ is crucial for promoting C3 acylation. Weaker Lewis acids with the same substrate may unexpectedly lead to the C2 product. This is because AlCl₃ can form an organoaluminum intermediate that directs acylation to the C3 position.
Q3: What is the role of the Lewis acid in determining regioselectivity?
A: The Lewis acid is a critical variable that can dramatically influence the C2/C3 product ratio, especially with N-protected pyrroles.
-
With N-Sulfonyl Pyrroles: The effect is most pronounced here.
-
AlCl₃ (strong Lewis acid): Tends to produce the C3-acyl derivative as the major product. It is hypothesized that this is not a direct Friedel-Crafts acylation but proceeds through an organoaluminum intermediate that favors C3 attack.
-
Weaker Lewis Acids (SnCl₄, BF₃·OEt₂, EtAlCl₂, Et₂AlCl): Tend to produce the C2-isomer as the major product.
-
-
With N-Unsubstituted Pyrroles:
-
TiCl₄: Has proven highly effective for regiospecific C2-acylation when used with N-acylbenzotriazoles.
-
ZnBr₂: Can lead to low regioselectivity, producing mixtures of C2 and C3 isomers.
-
Q4: My Vilsmeier-Haack formylation is giving poor C3 selectivity. How can I improve it?
A: Standard Vilsmeier-Haack conditions (DMF/POCl₃) strongly favor C2 formylation. To direct the formylation to the C3 position, steric hindrance is key.
-
Bulky N-Substituents: As with Friedel-Crafts acylation, a large substituent on the nitrogen atom will sterically block the C2 position. N-triisopropylsilyl (TIPS) pyrrole undergoes Vilsmeier-Haack formylation almost exclusively at the C3 position.
-
Bulky Formylating Reagents: Using sterically crowded formamides in the Vilsmeier-Haack reaction can significantly enhance C3 selectivity even with less bulky N-substituents. N,N-diphenylformamide and N,N-diisopropylformamide have been identified as effective reagents for increasing the yield of the desired C3-formylpyrrole.
Q5: I am observing isomerization of my 2-acylpyrrole to the 3-acylpyrrole. How can I prevent this?
A: The acid-mediated rearrangement of 2-acylpyrroles to their more thermodynamically stable 3-acyl isomers can occur, particularly under strong Brønsted acid conditions. To minimize this:
-
Control Acidity: Ensure that the work-up and purification steps are not overly acidic. Neutralize the reaction mixture promptly.
-
Reaction Conditions: The acylation methodology itself can generate stoichiometric amounts of acid byproduct (e.g., TFA or TfOH). While isomerization under these conditions is often slow, minimizing reaction time and temperature can help suppress it.
-
Choice of Protecting Group: The nature of the N-substituent can influence the ease of this isomerization.
Data Presentation: Regioselectivity under Various Conditions
Table 1: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Equivalents of Lewis Acid | C2:C3 Product Ratio | Reference |
| AlCl₃ | 1.1 | 15:85 | |
| AlCl₃ | 0.5 | 50:50 | |
| EtAlCl₂ | 1.1 | 50:50 | |
| Et₂AlCl | 1.1 | 70:30 | |
| BF₃·OEt₂ | 1.1 | >95:5 (Predominantly C2) | |
| SnCl₄ | 1.1 | >95:5 (Predominantly C2) |
Table 2: Acylation of Pyrrole with N-Acylbenzotriazoles
| Pyrrole Substrate | N-Substituent | Lewis Acid | Regioselectivity Outcome | Reference |
| Pyrrole | H | TiCl₄ | Exclusively 2-acyl | |
| N-Methylpyrrole | Me | TiCl₄ | Exclusively 2-acyl | |
| N-Triisopropylsilylpyrrole | TIPS | TiCl₄ | Exclusively 3-acyl | |
| Pyrrole | H | ZnBr₂ | 3:1 to 5:1 mixture of 2- and 3-isomers |
Table 3: Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| N-Substituent | Formylating Reagent | C2:C3 Product Ratio | Reference |
| Trityl (Tr) | DMF/Ph₃PBr₄ | 1:6.7 | |
| Triisopropylsilyl (TIPS) | DMF/POCl₃ | <1:24 | |
| Alkyl/Aryl | DMF/POCl₃ | Ratio controlled by sterics |
Experimental Protocols
Protocol 1: Regiospecific C2-Acylation using TiCl₄ and N-Acylbenzotriazole
This protocol is adapted from Katritzky et al. and is effective for producing 2-acylpyrroles.
Materials:
-
Pyrrole (or N-methylpyrrole)
-
N-Acylbenzotriazole (acylating agent)
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of pyrrole (1.0 mmol) and the N-acylbenzotriazole (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (2 mL).
-
Evaporate the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexanes/ethyl acetate (B1210297) gradient) to yield the pure 2-acylpyrrole.
Protocol 2: Regioselective C3-Acylation using a TIPS-Protected Pyrrole
This protocol is adapted from Katritzky et al. and leverages a bulky N-substituent to direct acylation to the C3 position.
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole)
-
N-Acylbenzotriazole (acylating agent)
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection
-
Tetrahydrofuran (THF)
Procedure: Part A: Acylation
-
To a stirred solution of TIPS-pyrrole (1.0 mmol) and the N-acylbenzotriazole (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction at 0 °C with methanol (2 mL).
-
Evaporate the solvents and purify the crude product by column chromatography to isolate the 3-acyl-1-(triisopropylsilyl)-1H-pyrrole.
Part B: Deprotection
-
Dissolve the purified 3-acyl-TIPS-pyrrole in THF.
-
Add a solution of TBAF (1.1 equiv, 1M in THF) and stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the final 3-acyl-1H-pyrrole.
Visual Guides
Workflow for Selecting a Pyrrole Acylation Strategy
Caption: Decision tree for selecting an appropriate pyrrole acylation method.
Factors Influencing Regioselectivity
Caption: Key factors directing regioselectivity in pyrrole acylation.
Simplified Mechanism: C2 vs. C3 Electrophilic Attack
Caption: Kinetic vs. thermodynamic pathways for electrophilic attack on pyrrole.
Technical Support Center: Purifying 2-Acetyl-1-Pyrroline via Vacuum Distillation
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 2-acetyl-1-pyrroline (B57270)?
A1: Vacuum distillation is the preferred method for purifying 2-acetyl-1-pyrroline due to its heat-sensitive nature. This technique allows for distillation at a lower temperature by reducing the pressure, thereby minimizing thermal degradation and polymerization.
Q2: Why is 2-acetyl-1-pyrroline so difficult to purify?
A2: 2-Acetyl-1-pyrroline is a highly volatile and unstable compound. When concentrated or exposed to heat, it is prone to rapid polymerization and color change, often turning from a colorless or pale yellow liquid to a viscous red or dark material. This instability necessitates gentle purification methods like vacuum distillation.
Q3: What are the optimal vacuum distillation parameters for 2-acetyl-1-pyrroline?
A3: A Japanese patent suggests that vacuum distillation should be performed at a pressure of 30 to 70 Pa and a temperature range of 70 to 100°C. To further minimize degradation, it is highly recommended to cool the receiving flask to between -78°C and 10°C.
Q4: Can I use boiling stones for vacuum distillation of 2-acetyl-1-pyrroline?
A4: No, boiling stones are not effective under vacuum because the trapped air in their pores is quickly removed, preventing the formation of bubbles. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.
Experimental Protocol: Vacuum Distillation of 2-Acetyl-1-Pyrroline
This protocol outlines a detailed methodology for the purification of 2-acetyl-1-pyrroline using vacuum distillation.
Materials and Equipment:
-
Crude 2-acetyl-1-pyrroline
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump or water aspirator
-
Cold trap (recommended)
-
Manometer
-
Low-temperature bath (e.g., dry ice/acetone or ice water)
-
Inert gas (e.g., nitrogen or argon)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware.
-
Place a magnetic stir bar in the round-bottom flask containing the crude 2-acetyl-1-pyrroline.
-
Assemble the distillation apparatus, including the Claisen adapter and short-path distillation head. Ensure all joints are properly greased to prevent vacuum leaks.
-
Connect the condenser to a cooling water source.
-
Place the receiving flask in a low-temperature bath.
-
Connect the vacuum adapter to a cold trap and then to the vacuum source.
-
-
Distillation Process:
-
Begin stirring the crude 2-acetyl-1-pyrroline.
-
Gradually apply vacuum to the system. Monitor the pressure using a manometer.
-
Once the desired pressure (30-70 Pa) is reached and stable, slowly heat the distillation flask using the heating mantle.
-
Carefully monitor the temperature of the vapor as it rises through the distillation head. The target vapor temperature should correspond to the boiling point of 2-acetyl-1-pyrroline at the applied pressure.
-
Collect the purified 2-acetyl-1-pyrroline in the cooled receiving flask.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system with an inert gas.
-
Disconnect the receiving flask containing the purified product.
-
For short-term storage, keep the purified 2-acetyl-1-pyrroline in a sealed container at or below -20°C under an inert atmosphere. Due to its instability, long-term storage of the neat compound is not recommended.
-
Data Presentation
| Parameter | Recommended Value | Source |
| Distillation Pressure | 30 - 70 Pa | |
| Distillation Temperature | 70 - 100 °C | |
| Receiver Temperature | -78 to 10 °C | |
| Boiling Point (Atmospheric Pressure) | ~182.9 °C |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is turning red/dark in the distillation flask. | Polymerization due to excessive heat. | - Reduce the temperature of the heating mantle.- Ensure the vacuum is stable and within the recommended range to maintain a low boiling point. |
| Low or no product recovery. | - Vacuum leak.- Inefficient condensation.- Product is too volatile and passing through the cold trap. | - Check all joints for proper sealing and re-grease if necessary.- Ensure the condenser is cold enough.- Use a more efficient cold trap (e.g., liquid nitrogen). |
| Bumping or uneven boiling. | Inadequate stirring. | - Ensure the magnetic stir bar is spinning at an appropriate speed. |
| Distillate has an off-odor. | Co-distillation of impurities or decomposition. | - Ensure the initial crude product is as clean as possible before distillation.- Lower the distillation temperature. |
Mandatory Visualization
Caption: Troubleshooting workflow for vacuum distillation of 2-acetyl-1-pyrroline.
stability of N-Acetylpyrrole under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetylpyrrole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is significantly more stable than its parent compound, pyrrole (B145914), particularly under acidic conditions. The electron-withdrawing nature of the N-acetyl group decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and subsequent polymerization, which is a common issue with pyrrole in acidic media. However, this compound is susceptible to hydrolysis under basic conditions, yielding pyrrole and acetate (B1210297).
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Acid-Catalyzed Degradation: While more stable than pyrrole, prolonged exposure to strong acids can lead to the slow hydrolysis of the acetyl group or other decomposition pathways. Under strongly acidic conditions, isomerization of acylpyrroles has been observed, although this is more relevant to C-acylated pyrroles.[1]
-
Base-Catalyzed Hydrolysis: This is the most significant degradation pathway. The amide bond of this compound is readily cleaved by hydroxide (B78521) ions, resulting in the formation of pyrrole and an acetate salt.
Q3: What are the expected degradation products of this compound?
Under typical experimental conditions, the primary degradation products are:
-
Acidic Conditions: Primarily pyrrole and acetic acid upon hydrolysis. However, under forcing conditions, further degradation or polymerization of the resulting pyrrole can occur.
-
Basic Conditions: Pyrrole and the corresponding acetate salt.
Q4: How does the stability of this compound compare to other N-substituted pyrroles?
The stability of N-substituted pyrroles is highly dependent on the nature of the substituent. Electron-withdrawing groups, such as the acetyl group, generally increase the stability of the pyrrole ring towards oxidation and polymerization by reducing its electron density. For instance, N-alkoxycarbonyl protected pyrroles also exhibit enhanced stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in acidic media. | The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature). | Use a milder acid or a lower concentration. Reduce the reaction temperature. Consider using a buffered acidic solution to maintain a constant pH. |
| Incomplete hydrolysis of this compound under basic conditions. | Insufficient base, inadequate reaction time, or low temperature. | Increase the concentration of the base (e.g., NaOH, KOH). Extend the reaction time. Increase the reaction temperature (monitor for potential side reactions). |
| Formation of colored byproducts or polymers. | This is more likely to occur with the degradation product, pyrrole, especially in the presence of acids and oxygen. | If the desired outcome is the pyrrole product from hydrolysis, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the newly formed pyrrole. Purify the product promptly after the reaction. |
| Inconsistent results in stability studies. | Variability in pH, temperature, or exposure to light and oxygen. The analytical method is not stability-indicating. | Use calibrated equipment and ensure precise control of experimental parameters. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the intact this compound from all potential degradation products.[2][3] |
| Difficulty in quantifying this compound and its degradation products. | Co-elution of peaks in chromatography. Lack of appropriate reference standards. | Optimize the analytical method (e.g., change mobile phase composition, gradient, or column in HPLC). Synthesize or purchase certified reference standards for this compound and expected degradation products for accurate quantification. |
Quantitative Stability Data
Table 1: Stability of this compound under Acidic Conditions
| Acid Condition | Temperature (°C) | Observed Stability | Primary Degradation Product(s) |
| 0.1 M HCl | 25 | Generally stable for short durations | Pyrrole, Acetic Acid (slow hydrolysis) |
| 1 M HCl | 25 | Moderate degradation over extended periods | Pyrrole, Acetic Acid |
| 1 M HCl | 60 | Significant degradation | Pyrrole, Acetic Acid, Potential polymerization of pyrrole |
| 0.1 M Acetic Acid | 25 | High stability | Minimal to no degradation |
Table 2: Stability of this compound under Basic Conditions
| Base Condition | Temperature (°C) | Observed Stability | Primary Degradation Product(s) |
| 0.1 M NaOH | 25 | Susceptible to hydrolysis | Pyrrole, Sodium Acetate |
| 1 M NaOH | 25 | Rapid hydrolysis | Pyrrole, Sodium Acetate |
| 1 M NaOH | 60 | Very rapid and complete hydrolysis | Pyrrole, Sodium Acetate |
| 0.1 M NaHCO₃ (pH ~8.3) | 25 | Slow hydrolysis | Pyrrole, Sodium Acetate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 25°C for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.
-
-
Photostability:
-
Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of remaining this compound and any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate (B84403) buffer for pH control) may be required to achieve optimal separation. A starting point could be a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the determination of this compound and its degradation products.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Base-catalyzed hydrolysis mechanism of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Navigating the Scale-Up of N-Acetylpyrrole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of N-Acetylpyrrole synthesis from the laboratory bench to a pilot plant presents a unique set of challenges and opportunities. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding key process parameters, and implementing robust experimental protocols. By addressing potential hurdles proactively, researchers and production chemists can streamline the scale-up process, ensuring efficiency, purity, and safety.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the synthesis and scale-up of this compound.
1. What are the most common synthetic routes for this compound at a laboratory scale?
The most frequently employed laboratory methods for this compound synthesis involve the acylation of pyrrole (B145914). Two primary routes are:
-
Reaction with Acetic Anhydride (B1165640): This method typically involves heating pyrrole with acetic anhydride. While effective, it often requires high temperatures (around 200-250°C) and can lead to the formation of by-products, including 2-acetylpyrrole (B92022) if conditions are not carefully controlled.[1][2]
-
Reaction with N-Acetylimidazole: This approach offers a milder alternative to acetic anhydride, often proceeding at lower temperatures and yielding this compound with high selectivity.[1]
2. What are the primary challenges when scaling up this compound synthesis?
Scaling up any chemical process introduces complexities, and this compound synthesis is no exception. Key challenges include:
-
Exothermic Reaction Management: The acetylation of pyrrole is an exothermic reaction. In a large-scale reactor, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potentially causing a runaway reaction.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is critical for ensuring uniform reaction conditions and maximizing yield. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
By-product Formation: At elevated temperatures and with longer reaction times, the formation of isomers (e.g., 2-acetylpyrrole) and polymeric materials can increase, complicating purification.
-
Purification and Isolation: Crystallization is a common method for purifying this compound. However, optimizing crystallization conditions at a pilot scale to achieve the desired purity and crystal size distribution can be challenging.
-
Raw Material Quality: The purity of the starting materials, particularly pyrrole, can significantly impact the final product quality and the formation of impurities.
3. How does the yield and purity of this compound typically differ between laboratory and pilot plant scales?
Direct comparative data for this compound is not extensively published. However, based on general principles of chemical scale-up, a slight decrease in yield and purity is often observed when moving from a highly controlled laboratory environment to a pilot plant. This can be attributed to the challenges mentioned above, such as less efficient heat and mass transfer in larger reactors. Careful process optimization and control are crucial to minimize these discrepancies. One study on a related pyrrole synthesis using microreactors demonstrated the potential for near-quantitative yields at a small scale, which were successfully scaled up to a production rate of 55.8 g per hour while maintaining high yield.[3]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor mixing leading to localized areas of low reactant concentration. 3. Degradation of product or reactants at elevated temperatures. 4. Sub-optimal stoichiometry of reactants. | 1. Optimize reaction time and temperature through small-scale experiments (DoE). 2. Increase impeller speed or use a more efficient agitator design. Consider the use of baffles in the reactor. 3. Implement precise temperature control. For highly exothermic reactions, consider a semi-batch process with controlled addition of the acetylating agent. 4. Carefully control the molar ratio of pyrrole to the acetylating agent. |
| Low Purity / Presence of By-products (e.g., 2-acetylpyrrole) | 1. High reaction temperature promoting isomerization. 2. Presence of acidic impurities catalyzing side reactions. 3. Inefficient purification process. | 1. Lower the reaction temperature and/or use a milder acetylating agent. 2. Ensure high purity of starting materials. Consider a pre-treatment step to remove acidic impurities. 3. Optimize the crystallization process: screen different solvents, control the cooling rate, and consider seeding to promote the desired crystal form. |
| Color Deviation (Darkening of the reaction mixture or final product) | 1. Formation of polymeric by-products due to excessive heat or exposure to air/light. 2. Presence of impurities in the starting materials. | 1. Maintain a nitrogen atmosphere throughout the reaction and purification process. Minimize reaction time and temperature. 2. Use high-purity, colorless pyrrole. |
| Difficulty in Filtration/Isolation | 1. Formation of very fine crystals or an oily product. 2. Presence of polymeric impurities leading to a viscous slurry. | 1. Optimize crystallization conditions to obtain larger, more easily filterable crystals. Consider anti-solvent addition or controlled cooling profiles. 2. Adjust reaction conditions to minimize polymer formation. Consider a pre-filtration step to remove coarse impurities. |
| Uncontrolled Exotherm / Runaway Reaction | 1. Inadequate cooling capacity of the reactor. 2. Addition of reactants too quickly. 3. Insufficient mixing leading to localized heat generation. | 1. Ensure the reactor's cooling system is appropriately sized for the reaction scale and exothermicity. 2. Implement a controlled, slow addition of the acetylating agent. 3. Verify adequate mixing through visual observation (if possible) or CFD modeling. |
Data Presentation
Table 1: Comparison of Typical Process Parameters for this compound Synthesis
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Projected) | Key Considerations for Scale-Up |
| Reactor Volume | 50 mL - 1 L | 50 L - 500 L | Surface area to volume ratio decreases, impacting heat transfer. |
| Reactants | Pyrrole, Acetic Anhydride / N-Acetylimidazole | Pyrrole, Acetic Anhydride / N-Acetylimidazole | Ensure consistent quality and purity of bulk raw materials. |
| Temperature | 25°C - 250°C (method dependent) | Requires precise control, often lower than lab scale to manage exotherm. | Implement a robust temperature control system with multiple probes. |
| Reaction Time | 1 - 24 hours | May need adjustment based on mixing and heat transfer efficiency. | Monitor reaction progress closely using in-process analytical techniques. |
| Mixing Speed | 200 - 500 rpm (magnetic stirrer) | 100 - 300 rpm (mechanical agitator) | Impeller design and speed are critical for achieving homogeneity. |
| Yield (Typical) | 80 - 95% | 75 - 90% | Optimization of process parameters is key to maximizing yield. |
| Purity (Typical) | >98% | >97% | Purification method needs to be scalable and effective at removing key impurities. |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Example)
Materials:
-
Pyrrole (high purity, distilled)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate (B1210297) (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyrrole (1 equivalent) and toluene.
-
Add anhydrous sodium acetate (0.1 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Pilot Plant Scale-Up Considerations for this compound Synthesis
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a mechanical agitator (e.g., pitched-blade turbine or anchor impeller).
-
Temperature control unit for heating and cooling the reactor jacket.
-
Addition vessel for the controlled introduction of acetic anhydride.
-
Condenser for reflux and distillation.
-
Receiver vessels.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Procedure Outline:
-
Charge the reactor with pyrrole and toluene under a nitrogen atmosphere.
-
Add anhydrous sodium acetate.
-
Begin agitation and heat the reactor contents to the desired starting temperature.
-
Slowly feed acetic anhydride from the addition vessel into the reactor at a controlled rate to manage the exotherm. Monitor the internal and jacket temperatures closely.
-
After the addition is complete, maintain the reaction temperature for the optimized reaction time. Monitor the reaction progress using in-process controls.
-
Upon completion, cool the reaction mass.
-
Perform the aqueous workup as described in the lab-scale procedure, ensuring adequate mixing and settling times for phase separation in the large reactor.
-
Transfer the organic phase to a crystallization vessel.
-
Cool the solution according to a pre-defined cooling profile to induce crystallization. Seeding may be employed to control crystal size.
-
Isolate the product by filtration and wash with a cold solvent.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for this compound synthesis from lab to pilot scale.
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to N-Acetylpyrrole and N-Boc-pyrrole in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications, the choice of protecting group for the pyrrole (B145914) nitrogen is a critical consideration that dictates reactivity, stability, and overall synthetic strategy. Among the various options, N-Acetylpyrrole and N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) are two commonly employed intermediates. This guide provides an objective, data-driven comparison of their performance in key organic reactions, offering insights into their respective advantages and limitations.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound and N-Boc-pyrrole is essential for predicting their behavior in chemical reactions. Both the acetyl and the tert-butoxycarbonyl (Boc) groups are electron-withdrawing, thereby reducing the electron density of the pyrrole ring compared to unsubstituted pyrrole. This modification influences the molecule's reactivity towards electrophiles and its overall stability.
| Property | This compound | N-Boc-pyrrole |
| Molecular Formula | C₆H₇NO[1][2] | C₉H₁₃NO₂[3][4] |
| Molecular Weight | 109.13 g/mol [1][2] | 167.21 g/mol [3][5] |
| Appearance | - | Colorless to pale yellow liquid[3] |
| Boiling Point | - | 91-92 °C at 20 mmHg[3][4][5] |
| Density | - | ~1 g/mL at 25 °C[4][5] |
| Refractive Index | - | ~1.4685 at 20 °C[4][5] |
Comparative Reactivity in Key Organic Reactions
The electronic nature of the N-substituent plays a pivotal role in directing the outcome of various organic reactions. The electron-withdrawing character of both the acetyl and Boc groups deactivates the pyrrole ring towards electrophilic substitution reactions compared to the highly reactive unsubstituted pyrrole. However, the degree of this deactivation and the stability of the protecting group under different reaction conditions lead to significant differences in their synthetic utility.
Electrophilic Substitution: A Tale of Two Protecting Groups
Friedel-Crafts Acylation: This reaction is a cornerstone of C-C bond formation on aromatic rings. The choice between N-acetyl and N-Boc protection can significantly impact the feasibility and outcome of this reaction.
-
This compound: The acetyl group is a moderately deactivating group. While it reduces the propensity for polymerization, which is a common side reaction with unsubstituted pyrrole, Friedel-Crafts acylation can still be challenging and may require harsh conditions.
-
N-Boc-pyrrole: The Boc group is known to be labile under acidic conditions, which are typically employed in Friedel-Crafts reactions. This instability often precludes the use of N-Boc-pyrrole in traditional Lewis acid-catalyzed Friedel-Crafts acylations, as the protecting group can be cleaved, leading to undesired side reactions.
Vilsmeier-Haack Reaction: This reaction provides a mild method for the formylation of electron-rich aromatic compounds.
-
This compound and N-Boc-pyrrole: Both N-acetyl and N-Boc protected pyrroles can undergo the Vilsmeier-Haack reaction to introduce a formyl group, typically at the 2-position. The electron-withdrawing nature of the protecting groups helps to control the reactivity and prevent polymerization.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Suzuki-Miyaura Coupling: This versatile reaction is widely used for the formation of biaryl compounds.
-
N-Boc-pyrrole: N-Boc-2-pyrroleboronic acid is a common substrate in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyrrole ring. The Boc group is generally stable under the basic conditions typically used in this reaction. However, some studies have noted that the Boc group can be unstable under certain Suzuki-Miyaura conditions.
-
This compound: While less common, this compound derivatives can also participate in Suzuki-Miyaura coupling reactions. The stability of the acetyl group under these conditions is generally good.
Stability Profile: A Critical Determinant of Synthetic Utility
The stability of the protecting group under various pH conditions is a crucial factor in planning a synthetic route.
| Condition | This compound | N-Boc-pyrrole |
| Acidic | Generally stable, requires harsh conditions for cleavage (e.g., strong acid and heat). | Labile , readily cleaved with mild acids (e.g., TFA, HCl in organic solvents). |
| Basic | Can be cleaved under harsh basic conditions (e.g., strong base and heat). | Generally stable to mild bases, but can be cleaved under specific basic conditions, especially in activated systems like pyrrole. |
This difference in stability is a key strategic consideration. The acid lability of the Boc group allows for its facile removal under mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. Conversely, the robustness of the acetyl group makes it suitable for reactions that require acidic conditions where a Boc group would be cleaved.
Experimental Protocols
Vilsmeier-Haack Formylation of N-Substituted Pyrrole
This procedure is a general representation and may require optimization for specific substrates.
Reagents:
-
N-substituted pyrrole (this compound or N-Boc-pyrrole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of DMF in DCM at 0 °C, slowly add POCl₃ and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted pyrrole in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole
This is a representative protocol and specific conditions may vary.
Reagents:
-
N-Boc-2-bromopyrrole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine N-Boc-2-bromopyrrole, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemical Logic
Conclusion
The choice between this compound and N-Boc-pyrrole is a strategic decision that hinges on the specific requirements of the synthetic route.
-
N-Boc-pyrrole is the preferred choice when mild deprotection conditions are paramount, especially in the presence of acid-sensitive functional groups. Its utility in metal-catalyzed cross-coupling reactions is well-established, making it a versatile building block for complex molecule synthesis. However, its instability in acidic media limits its application in reactions like traditional Friedel-Crafts acylation.
-
This compound , on the other hand, offers greater stability under a wider range of reaction conditions, including those involving acids. This robustness makes it a suitable substrate for reactions where the Boc group would be cleaved. The deprotection of the acetyl group, however, requires harsher conditions, which may not be compatible with all substrates.
Ultimately, a thorough understanding of the reactivity, stability, and deprotection protocols for both this compound and N-Boc-pyrrole will empower researchers to make informed decisions and design more efficient and successful synthetic strategies.
References
A Comparative Guide to N-Alkoxycarbonyl and N-Sulfonyl Protecting Groups for Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the synthesis of complex molecules containing the pyrrole (B145914) moiety, a common scaffold in natural products and pharmaceuticals. The inherent reactivity of the pyrrole ring, particularly its susceptibility to oxidation and polymerization under acidic conditions, necessitates the use of N-protecting groups to modulate its electronic properties and direct the regioselectivity of subsequent reactions. Among the various options, N-alkoxycarbonyl and N-sulfonyl groups have emerged as two of the most widely employed classes of protecting groups for pyrroles. This guide provides an objective comparison of their performance, supported by experimental data, to aid chemists in selecting the optimal protecting group for their synthetic endeavors.
General Characteristics
Both N-alkoxycarbonyl and N-sulfonyl groups are electron-withdrawing, which enhances the stability of the pyrrole ring by reducing its electron density, thereby making it less prone to oxidative degradation and N-deprotonation. However, the nature of the atom attached to the carbonyl or sulfonyl group (oxygen vs. sulfur) and the overall steric and electronic properties of the substituent lead to significant differences in their chemical behavior.
A computational study has suggested that the nitrogen atom in an N-alkoxycarbonyl pyrrole is more electron-deficient than in its N-sulfonyl counterpart. This difference in electron density at the nitrogen atom, coupled with steric factors, influences the regiochemical outcome of electrophilic substitution reactions on the pyrrole ring.
Comparative Data
The following tables summarize the key comparative aspects of N-alkoxycarbonyl and N-sulfonyl protecting groups for pyrroles, including their introduction, removal, and impact on the regioselectivity of acylation reactions.
| Protecting Group Class | General Structure | Representative Examples |
| N-Alkoxycarbonyl | ![]() | Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), Troc (2,2,2-trichloroethoxycarbonyl) |
| N-Sulfonyl | ![]() | Ts (p-toluenesulfonyl), Bs (benzenesulfonyl), Ns (nosyl, 2-nitrobenzenesulfonyl) |
Table 1: Comparison of Introduction and Removal Methods
| Protecting Group | Introduction Conditions | Deprotection Conditions |
| N-Alkoxycarbonyl | ||
| General | Condensation of an O-substituted carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid at reflux. | Varies with the specific group (e.g., acid for Boc, hydrogenolysis for Cbz, base for Fmoc, reductive conditions for Troc). |
| N-Sulfonyl | ||
| General | Reaction of the pyrrolyl anion (generated with a base like NaH or KH) with the corresponding sulfonyl halide in an inert solvent (e.g., THF, DMF). | Alkaline hydrolysis (e.g., NaOH or KOH in methanol (B129727)/water). Thiol-mediated cleavage for specific groups like Ns. |
Table 2: Regioselectivity in Friedel-Crafts Acylation
| Protecting Group | Acylating Agent/Catalyst | Major Product Regioisomer |
| N-Alkoxycarbonyl | Carboxylic acid / Tf₂O | 2-acylpyrrole |
| N-Sulfonyl | Carboxylic acid / Tf₂O | 3-acylpyrrole |
Experimental Protocols
General Procedure for the Synthesis of N-Alkoxycarbonyl Pyrroles
A mixture of the appropriate O-substituted carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in glacial acetic acid is heated to reflux (approximately 110 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane), and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to afford the N-alkoxycarbonyl pyrrole.
General Procedure for the Synthesis of N-Sulfonyl Pyrroles
To a solution of pyrrole in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolyl anion. The corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-sulfonyl pyrrole.
General Procedure for the Deprotection of N-Sulfonyl Pyrroles
The N-sulfonyl pyrrole is dissolved in a mixture of methanol and water. An excess of a strong base, such as sodium hydroxide (B78521) pellets, is added, and the mixture is stirred at room temperature overnight. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is washed with brine, dried, and concentrated to give the deprotected pyrrole.
Visualization of Key Concepts
Caption: Comparison of N-alkoxycarbonyl and N-sulfonyl protecting group workflows.
Caption: Regioselectivity of acylation for N-protected pyrroles.
Conclusion
The choice between N-alkoxycarbonyl and N-sulfonyl protecting groups for pyrrole chemistry depends heavily on the desired synthetic outcome.
N-alkoxycarbonyl groups are advantageous when:
-
A one-step introduction from readily available carbamates is desired.
-
Subsequent electrophilic substitution, particularly acylation, is intended at the C-2 position.
-
Orthogonal deprotection strategies are required, given the diverse removal conditions for different alkoxycarbonyl groups (e.g., acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz).
N-sulfonyl groups are the preferred choice when:
-
Strong electron-withdrawing character is needed to deactivate the pyrrole ring for subsequent reactions.
-
Electrophilic substitution is desired at the C-3 position.
-
A robust protecting group that is stable to a wide range of non-basic reaction conditions is required.
Recent studies have highlighted the underexplored potential of various N-alkoxycarbonyl groups beyond the commonly used N-Boc, offering new avenues for pyrrole functionalization. Ultimately, a thorough understanding of the distinct reactivity profiles of N-alkoxycarbonyl and N-sulfonyl protected pyrroles will empower chemists to devise more efficient and selective synthetic routes towards complex pyrrole-containing target molecules.
Comparative Analysis of the Biological Activities of N-Acetylpyrrole and Unsubstituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-acetylpyrrole and unsubstituted pyrrole (B145914) derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Due to a lack of direct comparative studies on the parent compounds, this analysis is based on the biological activities of their respective derivatives, supported by available experimental data.
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Its derivatives are key components in several FDA-approved drugs. The substitution on the pyrrole ring, including at the nitrogen atom, can significantly influence the compound's biological profile. This guide explores the impact of N-acetylation on the biological activities of the pyrrole moiety by comparing derivatives of this compound with those of unsubstituted pyrrole.
Data Presentation: A Comparative Look at Bioactivity
The following table summarizes the biological activities of representative this compound and unsubstituted pyrrole derivatives.
| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (IC₅₀/MIC) | Organism/Cell Line | Reference |
| This compound Derivatives | 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Anti-inflammatory | - | - | |
| HDAC Inhibitor with N-linked 2-acetylpyrrole (B92022) cap | Anticancer (HDAC inhibition) | IC₅₀ = 2.89 ± 0.43 μM | RPMI-8226 cells | ||
| 1-nitro-2-acetyl-pyrrole (NAP) | Mutagenic and Cytotoxic | - | Salmonella strains TA98 & TA100, Mouse C3H10T1/2 cells | ||
| Unsubstituted Pyrrole Derivatives | Tolmetin | Anti-inflammatory | - | - | |
| Ketorolac | Anti-inflammatory, Analgesic | - | - | ||
| Pyrrolonitrins | Antifungal | - | - | ||
| N-arylpyrrole derivative (Vc) | Antibacterial | MIC = 4 µg/mL | MRSA | ||
| Tetra-substituted pyrrole derivatives | Antibacterial | - | Escherichia coli, S. aureus |
Key Biological Activities: A Deeper Dive
Anti-inflammatory Activity
Both N-acetylated and unsubstituted pyrrole derivatives have demonstrated anti-inflammatory properties. Unsubstituted pyrrole is a core structure in well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac. Various synthetic pyrrole derivatives have also shown potent anti-inflammatory effects.
Derivatives of this compound have also been investigated for their anti-inflammatory potential. For instance, 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, which contain an N-acetylated pyrazole (B372694) ring fused with a pyrrole precursor, have been reported to possess anti-inflammatory activity. While a direct comparison is challenging, the presence of the pyrrole scaffold is crucial for the anti-inflammatory action in both classes of compounds.
Antimicrobial Activity
The pyrrole scaffold is a versatile pharmacophore for the development of antimicrobial agents. Numerous studies have reported the synthesis of pyrrole derivatives with significant antibacterial and antifungal activities. For example, N-arylpyrrole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
Interestingly, a study on 1,3,4-oxadiazoles, another class of heterocyclic compounds, found that N-acetylation significantly enhanced their antimicrobial activity compared to their unsubstituted counterparts. This suggests that the N-acetyl group could potentially modulate the antimicrobial potency of pyrrole derivatives as well, although specific comparative studies on pyrroles are lacking.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a common method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or unsubstituted pyrrole derivatives) and incubated for 1 hour.
-
LPS (1 µg/mL) is then added to each well to induce NO production, and the plate is incubated for another 24 hours.
3. Nitric Oxide Measurement:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
1. Preparation of Inoculum:
-
A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
2. Assay Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
3. Incubation and MIC Determination:
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activity of these compounds.
Caption: Experimental workflows for assessing anti-inflammatory and antimicrobial activities.
Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory pyrrole derivatives.
Conclusion
While direct comparative data for this compound and unsubstituted pyrrole remains elusive, the existing literature strongly supports the biological significance of the pyrrole scaffold in drug discovery. Both N-acetylated and unsubstituted pyrrole derivatives have demonstrated promising anti-inflammatory and antimicrobial activities. The presence of the N-acetyl group can potentially modulate the biological profile of the pyrrole ring, as suggested by studies on other heterocyclic systems. Further research involving a direct, systematic comparison of this compound and unsubstituted pyrrole is warranted to fully elucidate the structure-activity relationship and to guide the design of more potent and selective therapeutic agents.
A Comparative Guide to Validated HPLC Methods for N-Acetylpyrrole Quantification
For researchers, scientists, and drug development professionals requiring accurate quantification of N-Acetylpyrrole, a stable and validated High-Performance Liquid Chromatography (HPLC) method is crucial. While a specific, universally adopted, and validated HPLC method for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of suitable methodologies based on the analysis of structurally related pyrrolic compounds.
This document outlines a robust, generalized Reverse-Phase HPLC (RP-HPLC) method, detailing the experimental protocol and expected performance characteristics. The presented data is a synthesis of findings from validated methods for various pyrrole (B145914) derivatives, offering a reliable starting point for the in-house validation of an this compound-specific assay.
Recommended HPLC Method for this compound Quantification
Based on a review of validated methods for similar pyrrole-containing molecules, a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent is recommended for the effective separation and quantification of this compound.
Experimental Protocol
A generalized experimental protocol for the quantification of this compound is detailed below. This protocol should be optimized and validated for specific laboratory conditions and matrices.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent system (e.g., a mixture of water and methanol (B129727) or acetonitrile).
-
Perform serial dilutions to achieve a concentration within the expected linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC-UV Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio is a common starting point for pyrrole derivatives.[1][2] The exact ratio may require optimization.
-
Detection Wavelength: UV detection at approximately 225 nm is often suitable for pyrrole-based compounds.[1][2][3]
-
Injection Volume: 20 µL
Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from analogous pyrrolic compounds. These parameters should be experimentally verified during in-house method validation.
| Validation Parameter | Expected Performance | Source (Similar Pyrrolic Compounds) |
| Linearity (R²) | ≥ 0.999 | A validated method for a pyrrole derivative showed a linearity of R² = 0.9994 over a concentration range of 2.5–50 µg/mL. |
| Accuracy (% Recovery) | 98 - 102% | Recovery rates for a similar compound were found to be between 110% and 112%, with RSD below 2%. |
| Precision (%RSD) | ≤ 2% | The relative standard deviation for precision should be not more than 2.0%. |
| Limit of Detection (LOD) | ~2.4 µg/mL | The LOD for a comparable compound was determined to be 2.43 µg/mL. |
| Limit of Quantification (LOQ) | ~7.4 µg/mL | The LOQ for a similar molecule was found to be 7.38 µg/mL. |
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process, from sample preparation to data analysis.
References
A Comparative Guide to the Synthetic Routes of N-Acetylpyrrole
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-acetylpyrrole, a key structural motif in many biologically active compounds, is of significant interest. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Routes to this compound
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Acetylation with Acetyl Chloride | Pyrrole (B145914), Acetyl Chloride | Pyridine (B92270) | Benzene (B151609) | Reflux | 2 hours | 75 |
| 2. Acetylation with Acetic Anhydride (B1165640) | Pyrrole, Acetic Anhydride | Scandium Triflate | Dichloromethane | Room Temperature | 30 minutes | 98 |
| 3. Microwave-Assisted Clauson-Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran (B146720), Acetamide (B32628) | None (Acetic Acid) | Acetic Acid | 150 (Microwave) | 30 minutes | Moderate |
| 4. N-Acetylation via Pyrrole Grignard Reagent | Pyrrole, Ethylmagnesium Bromide, Acetyl Chloride | None | Diethyl Ether | -78 to Room Temp. | Not specified | 53 |
Detailed Experimental Protocols
Acetylation with Acetyl Chloride and Pyridine
This classical method involves the direct acylation of pyrrole using acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Protocol: A solution of pyrrole (1 equivalent) in benzene is treated with pyridine (1 equivalent). To this mixture, acetyl chloride (1 equivalent) is added dropwise with stirring. The reaction mixture is then heated to reflux for 2 hours. After cooling, the mixture is washed with water and the organic layer is dried and concentrated to yield this compound.
Scandium Triflate Catalyzed Acetylation with Acetic Anhydride
This modern approach utilizes a Lewis acid catalyst to facilitate the N-acetylation of pyrrole with acetic anhydride under mild conditions, offering high efficiency and selectivity.
Protocol: To a solution of pyrrole (1 equivalent) in dichloromethane, scandium triflate (1 mol%) is added. Acetic anhydride (1.1 equivalents) is then added, and the mixture is stirred at room temperature for 30 minutes. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to afford this compound.
Microwave-Assisted Clauson-Kaas Synthesis
This method provides a rapid synthesis of this compound from non-pyrrolic precursors, leveraging microwave energy to accelerate the reaction.
Protocol: A mixture of 2,5-dimethoxytetrahydrofuran (1 equivalent) and acetamide (1 equivalent) in glacial acetic acid is subjected to microwave irradiation at 150°C for 30 minutes. After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent. The organic extracts are then dried and concentrated to give this compound.
N-Acetylation via Pyrrole Grignard Reagent
This route involves the formation of a pyrrolyl Grignard reagent, which is then acylated with acetyl chloride. This method can also lead to C-acylation products, and the regioselectivity is dependent on the reaction conditions.
Protocol: Pyrrole (1 equivalent) in dry diethyl ether is treated with a solution of ethylmagnesium bromide (1 equivalent) in diethyl ether to form the pyrrolylmagnesium bromide. The reaction mixture is cooled to -78°C, and a solution of acetyl chloride (1 equivalent) in diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated. The this compound is then isolated from the product mixture.
Visualization of Synthetic Pathways
To further elucidate the described synthetic routes, the following diagrams, generated using the DOT language, illustrate the key transformations and relationships.
Figure 1: Direct Acetylation of Pyrrole
Figure 2: Clauson-Kaas Synthesis
Figure 3: N-Acetylation via Grignard Reagent
Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of N-Acetylpyrrole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data (NMR and IR) for N-Acetylpyrrole, offering a clear benchmark for its identification against common structural alternatives.
This document outlines the characteristic spectroscopic signatures of this compound and contrasts them with related pyrrole (B145914) derivatives. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized for straightforward comparison.
Spectroscopic Data Comparison
The structural integrity of this compound can be unequivocally confirmed by comparing its ¹H NMR, ¹³C NMR, and IR spectra with known standards and closely related structures. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-2, H-5 (δ, ppm) | H-3, H-4 (δ, ppm) | Other Protons (δ, ppm) | J-Coupling Constants (Hz) |
| This compound | ~7.3 - 7.4 (t) | ~6.2 - 6.3 (t) | ~2.5 (s, 3H, -COCH₃) | J₂,₃ ≈ J₄,₅ ≈ 2.2 Hz |
| Pyrrole | ~6.7 (t) | ~6.1 (t) | ~8.1 (br s, 1H, N-H) | J₂,₃ ≈ J₄,₅ ≈ 2.7 Hz, J₂,₄ ≈ J₃,₅ ≈ 1.4 Hz, J₂,₅ ≈ 1.9 Hz |
| N-Methylpyrrole | ~6.6 (t) | ~6.1 (t) | ~3.6 (s, 3H, -CH₃) | J₂,₃ ≈ J₄,₅ ≈ 2.6 Hz, J₂,₄ ≈ J₃,₅ ≈ 1.5 Hz, J₂,₅ ≈ 1.9 Hz |
| 2-Acetylpyrrole | ~6.9-7.0 (m), ~6.8-6.9 (m) | ~6.1-6.2 (m) | ~9.0 (br s, 1H, N-H), ~2.4 (s, 3H, -COCH₃) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-2, C-5 (δ, ppm) | C-3, C-4 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~121 | ~112 | ~168 (C=O), ~24 (-CH₃) |
| Pyrrole | ~118 | ~108 | - |
| N-Methylpyrrole | ~121 | ~108 | ~35 (-CH₃) |
| 2-Acetylpyrrole | ~132 (C-2), ~122 (C-5) | ~110 (C-3), ~117 (C-4) | ~188 (C=O), ~26 (-CH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | N-H Stretch |
| This compound | ~1700-1730 | ~3100-3150 | - |
| Pyrrole | - | ~3100-3140 | ~3400 (sharp) |
| N-Methylpyrrole | - | ~3100 | - |
| 2-Acetylpyrrole | ~1650-1670 | ~3100-3300 | ~3200-3300 (broad) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the analyte (this compound or a comparative compound) was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
The spectrometer was tuned and locked to the deuterium (B1214612) signal of CDCl₃.
-
Shimming was performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment was used with a 30° pulse angle.
-
The spectral width was set to 16 ppm, centered at 6 ppm.
-
A relaxation delay of 1 second was used, and 16 scans were acquired.
-
The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program (e.g., zgpg30) was utilized.
-
The spectral width was set to 240 ppm, centered at 120 ppm.
-
A relaxation delay of 2 seconds was employed, and 1024 scans were accumulated.
-
The FID was processed with a line broadening of 1.0 Hz.
-
-
Data Processing: All spectra were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.
Protocol:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal was collected to account for atmospheric and instrumental contributions.
-
Sample Application: A small drop of the liquid sample (this compound or a comparative compound) was placed directly onto the diamond ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ was used, and 16 scans were co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
Workflow for Spectroscopic Structure Confirmation
The logical flow of experiments and data analysis for confirming the structure of this compound is outlined below.
Caption: Workflow for the spectroscopic confirmation of this compound structure.
A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, offers a straightforward route to pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The efficiency of this transformation is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various catalysts, presenting quantitative performance data, detailed experimental protocols, and visual representations of the catalytic processes to aid in catalyst selection for specific research and development needs.
Performance Comparison of Catalysts
The selection of a catalyst for the Paal-Knorr synthesis hinges on factors such as reaction efficiency, operational simplicity, cost, and environmental impact. Catalysts for this reaction are broadly classified into Brønsted acids, Lewis acids, and heterogeneous catalysts. The following tables summarize the performance of representative catalysts from each class in the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione (B30556) and aniline (B41778), a common model reaction.
Brønsted Acid Catalysts
Brønsted acids are proton donors that accelerate the reaction by protonating the carbonyl groups of the 1,4-dicarbonyl compound, facilitating nucleophilic attack by the amine. While traditional mineral acids are effective, there is a growing interest in solid and reusable Brønsted acids to simplify purification and minimize environmental impact.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | 10 | Toluene (B28343) | Reflux | 3 h | 92 | |
| Saccharin | 10 | Methanol | Room Temp. | 30 min | 92 | |
| Silica (B1680970) Sulfuric Acid (SiO₂-OSO₃H) | 1.5 | Solvent-free | Room Temp. | 3 min | 98 | |
| Tungstate Sulfuric Acid | 1 | Solvent-free | 60 | 45 min | 95 | |
| Molybdate Sulfuric Acid | 1 | Solvent-free | 60 | 40 min | 96 |
Lewis Acid Catalysts
Lewis acids accept an electron pair, activating the carbonyl group towards nucleophilic attack. A wide array of metal-based Lewis acids have been explored, offering mild reaction conditions and high yields.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Scandium(III) triflate (Sc(OTf)₃) | 1 | Solvent-free | 60 | 10 min | 98 | |
| Bismuth(III) nitrate (B79036) pentahydrate | 10 | Dichloromethane | Room Temp. | 1.5 h | 96 | |
| Zinc(II) chloride (ZnCl₂) | 10 | Ethanol | Reflux | 2 h | 85 | |
| Iron(III) montmorillonite | - | None | Room Temp. | 3 h | 95 | |
| Zirconium(IV) oxychloride octahydrate | 5 | Solvent-free | Room Temp. | 15 min | 96 |
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability, which are crucial for sustainable chemical processes. Many solid Brønsted and Lewis acids fall into this category.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| Silica Sulfuric Acid | 0.03 g | Solvent-free | Room Temp. | 3 min | 98 | 5 | |
| CATAPAL 200 (Alumina) | 10 mol% | Solvent-free | 60 | 45 min | 97 | 5 | |
| MOF-118 | 3 mol% | DMA | 100 | 5 h | 100 | 3 | |
| Fe³⁺-montmorillonite | - | None | Room Temp. | 3 h | 95 | Not specified | |
| BiCl₃/SiO₂ | - | Not specified | Not specified | Not specified | High | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
General Procedure for Brønsted Acid-Catalyzed Pyrrole (B145914) Synthesis (using p-TsOH)
To a solution of 2,5-hexanedione (1 mmol) and aniline (1 mmol) in toluene (10 mL), p-toluenesulfonic acid (0.1 mmol) is added. The mixture is refluxed for 3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,5-dimethyl-1-phenyl-1H-pyrrole.
General Procedure for Lewis Acid-Catalyzed Pyrrole Synthesis (using Sc(OTf)₃)
In a round-bottom flask, 2,5-hexanedione (1 mmol), aniline (1.1 mmol), and scandium(III) triflate (0.01 mmol) are combined. The mixture is stirred at 60°C for 10 minutes under solvent-free conditions. Reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and purified directly by column chromatography on silica gel to yield the pure product.
General Procedure for Heterogeneous-Catalyzed Pyrrole Synthesis (using Silica Sulfuric Acid)
To 2,5-hexanedione (1 mmol) is added aniline (1 mmol) followed by silica sulfuric acid (0.03 g). The mixture is stirred vigorously at room temperature for 3 minutes under solvent-free conditions. Upon completion of the reaction, as indicated by TLC, the reaction mixture is washed with diethyl ether. The solid catalyst is separated by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Paal-Knorr Synthesis
Diagrams generated using Graphviz provide a clear visual representation of the reaction workflow and the classification of catalysts.
Assessing the Drug-Likeness of N-Acetylpyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-acetylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. As with any potential therapeutic agent, a thorough evaluation of its drug-like properties is a critical step in the early stages of drug discovery. This guide provides a comparative assessment of the drug-likeness of this compound derivatives, integrating in silico predictions with established experimental protocols to aid researchers in prioritizing and advancing promising candidates.
In Silico Drug-Likeness Profile
In silico tools provide a rapid and cost-effective initial screen of a compound's pharmacokinetic properties. Here, we present a summary of key drug-likeness parameters for a selection of representative this compound derivatives, predicted using computational models. These parameters are evaluated against established guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[1][2]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| This compound | 109.13[3] | 0.5[3] | 0 | 1 | 0 |
| Compound A | 250.30 | 2.1 | 1 | 3 | 0 |
| Compound B | 480.55 | 4.8 | 2 | 5 | 0 |
| Compound C | 510.60 | 5.2 | 3 | 6 | 2 |
| Compound D | 320.40 | 3.5 | 1 | 4 | 0 |
Note: Data for Compounds A, B, C, and D are representative values based on typical modifications to the this compound core and are for illustrative purposes.
Table 2: Predicted ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
| Derivative | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor |
| This compound | High | Yes | No | No |
| Compound A | High | Yes | No | Yes |
| Compound B | High | No | Yes | No |
| Compound C | Low | No | Yes | Yes |
| Compound D | High | Yes | No | No |
Note: This data is predicted using in silico models and should be experimentally validated. P-gp (P-glycoprotein) is a key efflux transporter that can limit drug absorption and distribution.[4] Cytochrome P450 (CYP) enzymes are crucial for drug metabolism.[4]
Experimental Assessment of Drug-Likeness
While in silico predictions are valuable, experimental validation is essential. The following are detailed protocols for key assays to determine the drug-like properties of this compound derivatives.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[5]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen® PAMPA plate)[6]
-
96-well acceptor plates[6]
-
Phosphate-buffered saline (PBS), pH 7.4[7]
-
Dodecane[7]
-
Lecithin[7]
-
Test compounds and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer Yellow for low permeability)[6][7]
-
Plate reader for UV-Vis absorbance or LC-MS for quantification[8]
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane. Pipette 5 µL of this solution onto the filter of each well of the donor plate and allow the solvent to evaporate.[7]
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).[6]
-
Donor Solution: Dissolve the test compounds and controls in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 100 µM. Add 200 µL of the donor solution to each well of the filter plate.[7]
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[5][9]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).[8]
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [C_A]/[C_equ]) ] * (V_D * V_A) / ( (V_D + V_A) * A * t )
Where:
-
[C_A] is the concentration in the acceptor well
-
[C_equ] is the equilibrium concentration
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
Experimental Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[10]
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[11]
-
Incubation: Incubate the plate for 24-72 hours.[12]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[13]
Workflow for Drug-Likeness Assessment
The following diagram illustrates a typical workflow for assessing the drug-likeness of this compound derivatives, integrating both in silico and in vitro methods.
Caption: Workflow for assessing the drug-likeness of this compound derivatives.
Conclusion
The assessment of drug-likeness is a multi-faceted process that combines computational predictions with experimental validation. This guide provides a framework for evaluating this compound derivatives, enabling researchers to make informed decisions and focus resources on compounds with the highest potential for further development. By systematically applying the described in silico and in vitro methodologies, the journey from a promising scaffold to a viable drug candidate can be significantly streamlined.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. dev.drugbank.com [dev.drugbank.com]
- 3. This compound | C6H7NO | CID 521947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
N-Acetylpyrrole Derivatives: A Comparative Guide to In Vitro Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative effects of various N-acetylpyrrole containing compounds and other related pyrrole (B145914) derivatives. The data presented herein is compiled from recent studies to facilitate the objective assessment of their potential as anticancer agents. This document summarizes quantitative anti-proliferative data, details common experimental protocols for its measurement, and visualizes a key signaling pathway implicated in the action of these compounds.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. The following table summarizes the IC50 values of various this compound and other pyrrole derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| N-acetyl pyrazolines | Pyrazoline A | MCF7 (Breast) | 40.47 | [1] |
| T47D (Breast) | 26.51 | [1] | ||
| HeLa (Cervical) | 31.19 | [1] | ||
| Pyrrolo[1,2-a]azepines | Compound 3 | HepG2 (Liver) | 0.004 | [2] |
| MCF7 (Breast) | 0.0442 | [2] | ||
| HCT116 (Colon) | 0.0295 | [2] | ||
| Compound 6 | HepG2 (Liver) | 0.0016 | [2] | |
| HCT116 (Colon) | 0.0211 | [2] | ||
| Compound 7 | HepG2 (Liver) | 0.0207 | [2] | |
| MCF7 (Breast) | 0.0454 | [2] | ||
| HCT116 (Colon) | 0.0338 | [2] | ||
| Pyrrolo[2,3-d]pyrimidines | Compound 8f | HT-29 (Colon) | 4.55 | [3] |
| Compound 8g | HT-29 (Colon) | 4.01 | [3] | |
| HDAC Inhibitors with N-linked 2-acetylpyrrole (B92022) cap | Compound 20 | RPMI-8226 (Multiple Myeloma) | 2.89 | [4] |
| Polyenylpyrrole Derivatives | Compound 1a | A549 (Lung) | 0.6 | [5] |
| Compound 1g | A549 (Lung) | 0.01 | [5] |
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the anti-proliferative activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidic isopropanol (B130326) solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the treatment period, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and unbound dye.
-
Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. IC50 values are determined by plotting the percentage of cell growth against compound concentration.
Resazurin (B115843) (AlamarBlue) Assay
The resazurin assay is a fluorescent/colorimetric assay that measures the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes in viable cells.
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Resazurin Addition: Add the resazurin solution directly to the cell culture medium in each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on the cell type and density.
-
Fluorescence/Absorbance Reading: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, the absorbance can be measured at 570 nm.
-
Data Analysis: The fluorescence or absorbance intensity is proportional to the number of viable cells. IC50 values are calculated from the dose-response curve.
Signaling Pathways in Anti-Proliferative Activity
Several this compound and related pyrrole derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptosis pathway, which is initiated by cellular stress.
The following diagram illustrates a simplified workflow of an in vitro anti-proliferation assay, a crucial first step in assessing the anticancer potential of new compounds.
Caption: Workflow of an in vitro anti-proliferation assay.
The diagram below outlines the intrinsic apoptosis pathway, a key mechanism through which many pyrrole-containing compounds induce cancer cell death.
Caption: The intrinsic pathway of apoptosis.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. labbox.es [labbox.es]
- 4. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-acetylpyrrole and N-benzoylpyrrole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-acetylpyrrole and N-benzoylpyrrole towards electrophilic aromatic substitution. Understanding the subtle differences in reactivity between these two common N-acylpyrroles is crucial for designing synthetic routes and developing novel pyrrole-containing pharmaceuticals. While both the N-acetyl and N-benzoyl groups deactivate the pyrrole (B145914) ring towards electrophilic attack compared to unsubstituted pyrrole, the nature of the acyl substituent plays a significant role in modulating the degree of this deactivation.
Executive Summary of Reactivity
The reactivity of the pyrrole ring in N-acylpyrroles is governed by the electron-withdrawing nature of the acyl group attached to the nitrogen atom. This deactivation is a consequence of the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electron density of the pyrrole ring and thus its nucleophilicity.
Based on fundamental electronic effects, This compound is expected to be more reactive towards electrophilic aromatic substitution than N-benzoylpyrrole . The phenyl group in the N-benzoyl substituent provides extended conjugation for the carbonyl group, enhancing its electron-withdrawing capacity through resonance. This renders the pyrrole ring in N-benzoylpyrrole more electron-deficient and, consequently, less reactive than in this compound.
Data Presentation: A Comparative Overview
While direct kinetic data comparing the reaction rates of this compound and N-benzoylpyrrole are not extensively reported in the literature, a qualitative and predictive comparison can be made based on the electronic properties of the N-acyl substituents.
| Property | This compound | N-benzoylpyrrole | Rationale |
| Structure | Pyrrole ring with an N-acetyl group (-COCH₃) | Pyrrole ring with an N-benzoyl group (-COC₆H₅) | The core heterocyclic structure is the same, differing only in the acyl substituent. |
| Electronic Effect of N-Substituent | Moderately electron-withdrawing | Strongly electron-withdrawing | The benzoyl group has a greater resonance-withdrawing effect due to the phenyl ring, making it more deactivating than the acetyl group. |
| Predicted Reactivity in Electrophilic Aromatic Substitution | Higher | Lower | The less deactivated pyrrole ring in this compound is more susceptible to attack by electrophiles. |
| Regioselectivity | Predominantly C2-substitution | Predominantly C2-substitution | For most electrophilic substitutions on N-acylpyrroles, the attack preferentially occurs at the C2 position due to the formation of a more stabilized cationic intermediate.[1] |
Experimental Protocols: Comparative Friedel-Crafts Acylation
To empirically determine the relative reactivity of this compound and N-benzoylpyrrole, a competitive Friedel-Crafts acylation experiment can be performed. This reaction is a classic example of electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic substrate.
Objective: To compare the relative rates of acylation of this compound and N-benzoylpyrrole by reacting an equimolar mixture of both with a limiting amount of an acylating agent.
Materials:
-
This compound
-
N-benzoylpyrrole
-
Acetyl chloride (or another suitable acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., dodecane) for GC-MS analysis
Procedure:
-
Preparation of the Substrate Mixture: In a dry, nitrogen-flushed round-bottom flask, dissolve equimolar amounts of this compound and N-benzoylpyrrole in anhydrous DCM. Add a known amount of an internal standard.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. In a separate flask, prepare a slurry of anhydrous AlCl₃ in anhydrous DCM.
-
Initiation of the Reaction: Slowly add the AlCl₃ slurry to the solution of the pyrroles. To this mixture, add a solution of the acylating agent (e.g., acetyl chloride, as a limiting reagent) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, and 120 minutes) and quenching them with 1 M HCl.
-
Work-up of Aliquots: For each aliquot, extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and filter.
-
Analysis: Analyze the composition of each aliquot by Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts of the acylated products of this compound and N-benzoylpyrrole will indicate their relative reactivity. The substrate that is consumed faster and forms more product is the more reactive species.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the electrophilic substitution reactivity of N-acylpyrroles.
Caption: Experimental workflow for the competitive acylation of N-acylpyrroles.
References
A Comparative Guide to the Synthetic Validation of N-Acetylpyrrole for GMP Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for the Good Manufacturing Practice (GMP) production of N-Acetylpyrrole. The following sections detail quantitative data, experimental methodologies, and visual workflows to aid in the selection and validation of a suitable synthetic route for this important pharmaceutical intermediate.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route for GMP production hinges on a variety of factors beyond chemical yield, including purity, scalability, safety, and cost-effectiveness. Below is a comparative analysis of the two primary methods for this compound synthesis: the Paal-Knorr synthesis and the direct acylation of pyrrole (B145914).
Quantitative Data Comparison
| Parameter | Paal-Knorr Synthesis | Direct Acylation of Pyrrole |
| Starting Materials | 2,5-Dimethoxytetrahydrofuran (B146720), Acetamide (B32628) | Pyrrole, Acetic Anhydride (B1165640) (or other acylating agents) |
| Key Reagents/Catalysts | Acetic Acid[1] | Trifluoroacetic anhydride, Trifluoromethanesulfonic anhydride[1] |
| Reaction Temperature | Reflux (e.g., 110 °C in Acetic Acid)[1] | 0 °C to ambient temperature[1] |
| Reaction Time | 1 - 3 hours[1] | Variable, can be rapid |
| Reported Yield | Good to Excellent[2] | Good to Excellent[3] |
| Purification Method | Extraction and washing[1] | Extraction and washing[1] |
Qualitative Comparison for GMP Production
| Feature | Paal-Knorr Synthesis | Direct Acylation of Pyrrole |
| Scalability | Potentially scalable, but may require large volumes of acetic acid. | Highly scalable, with potential for continuous flow processes. |
| Purity & Impurity Profile | Generally good, but may require careful removal of acidic residues. | Can be very high, but depends on the purity of the starting pyrrole and the acylating agent. Byproducts can include acids that need to be neutralized and removed. |
| Safety & Environmental | Use of refluxing acetic acid requires appropriate engineering controls. Acetic acid is corrosive. | Acylating agents like acetic anhydride and trifluoroacetic anhydride are hazardous and require careful handling. Reactions can be exothermic. |
| Cost-Effectiveness | Starting materials are commercially available. The cost will depend on the price of 2,5-dimethoxytetrahydrofuran. | Pyrrole and acetic anhydride are relatively inexpensive commodity chemicals, making this route potentially more cost-effective at a large scale. |
| Versatility | The Paal-Knorr synthesis is a versatile method for producing a wide range of substituted pyrroles.[4][5][6][7] | Direct acylation is a straightforward method for introducing an acyl group onto the pyrrole nitrogen.[3] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the Paal-Knorr synthesis and direct acylation. These protocols are for informational purposes and would require optimization and validation for GMP production.
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonyl pyrroles and can be modified for this compound.[1]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Acetamide
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated Sodium Carbonate solution
-
Brine
Procedure:
-
To a flask purged with nitrogen, add acetamide (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add glacial acetic acid and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Cool the reaction mixture to ambient temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer with saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification may be achieved by distillation or crystallization.
Protocol 2: Direct Acylation of Pyrrole to this compound
This protocol is a general method for the acylation of pyrroles and would need to be optimized for this compound.[1]
Materials:
-
Pyrrole
-
Acetic Anhydride
-
Dichloromethane (dry)
-
1 M Sodium Carbonate solution
-
Brine
Procedure:
-
To a nitrogen-purged flask containing a solution of pyrrole (1.0 equivalent) in dry dichloromethane, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction at ambient temperature and monitor by TLC until all the starting material is consumed.
-
Upon completion, dilute the reaction with dichloromethane.
-
Wash the organic layer with 1 M sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude this compound.
-
Purify the product by distillation or crystallization.
Mandatory Visualizations
Experimental Workflow for GMP Validation
The following diagram illustrates a typical workflow for the synthesis and validation of this compound under GMP guidelines.
Caption: GMP Synthesis and Validation Workflow for this compound.
Logical Relationships in Synthetic Protocol Validation
This diagram outlines the key logical relationships and considerations in validating a synthetic protocol for GMP production.
Caption: Key Considerations for Validating a GMP Synthetic Protocol.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Cross-Reactivity of N-Acetylpyrrole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-acetylpyrrole scaffold has emerged as a versatile pharmacophore in the design of enzyme inhibitors targeting a range of therapeutic areas. Understanding the cross-reactivity and selectivity profile of these inhibitors is paramount for advancing drug discovery efforts, minimizing off-target effects, and identifying potential polypharmacological advantages. This guide provides a comparative analysis of the inhibitory activity of various this compound-based compounds against different enzyme classes, supported by experimental data and detailed protocols.
Inhibitory Activity Comparison
The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against various enzymes. This data, collated from multiple studies, highlights the diverse biological targets of this chemical scaffold.
Histone Deacetylase (HDAC) Inhibition
This compound derivatives have been investigated as inhibitors of histone deacetylases, enzymes that play a crucial role in epigenetic regulation and are prominent targets in oncology.
| Compound | Target | IC50 (nM) |
| Compound 5e | HDAC1 | 110 |
| HDAC3 | 78 | |
| HDAC6 | 130 | |
| Compound 19a | HDAC1 | 85 |
| HDAC3 | 123 | |
| Compound 20 | HDAC1 | 65 |
| HDAC3 | 98 |
Data sourced from a study on the design and synthesis of HDAC inhibitors with an N-linked 2-acetylpyrrole (B92022) cap[1].
Butyrylcholinesterase (BChE) Inhibition
Certain pyrrole (B145914) derivatives have demonstrated selective inhibition of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.
| Compound | Target | IC50 (µM) | Selectivity (AChE/BChE) |
| Compound 3o | BChE | 2.15 ± 0.11 | > 46.5 |
| Compound 3p | BChE | 1.71 ± 0.087 | > 58.5 |
| Compound 3s | BChE | 2.33 ± 0.12 | > 42.9 |
Data from a study on pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitors[2][3].
HIV-1 gp41 Fusion Inhibition
N-substituted pyrrole derivatives have been identified as inhibitors of HIV-1 entry by targeting the gp41 transmembrane glycoprotein (B1211001), a key component of the viral fusion machinery.
| Compound | Target | EC50 (µM) |
| NSPD-12m | HIV-1 gp41 Mediated Cell-Cell Fusion | 23.05 ± 1.44 |
Data from a study on an N-substituted pyrrole derivative that inhibits HIV-1 entry by targeting gp41[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay[1]
-
Enzyme and Substrate Preparation : Recombinant human HDAC1, HDAC3, or HDAC6 enzymes and a fluorogenic substrate, Boc-Lys(Ac)-AMC, are used.
-
Reaction Mixture : The assay is performed in a 384-well plate. Each well contains the respective HDAC enzyme, the substrate, and the test compound in an enzymatic buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Incubation : The reaction mixture is incubated at 37°C for a specified period.
-
Development : A developer solution containing trypsin is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)[2][3]
-
Reagents : The assay utilizes equine serum BChE, acetylthiocholine (B1193921) (ATCI) or butyrylthiocholine (B1199683) (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Assay Plate Setup : In a 96-well plate, BChE enzyme (final concentration 0.04 U/mL), the test compound at various concentrations, and PBS buffer are added to the experimental wells. Control wells contain the enzyme and PBS without the inhibitor. Blank wells contain only PBS.
-
Incubation : The plate is incubated at 37°C for a specified time.
-
Reaction Initiation : DTNB (final concentration 0.14 mM) and the substrate (ATCI or BTCI, final concentration 0.2 mM) are added to all wells.
-
Absorbance Reading : After a 6-minute reaction at room temperature, the absorbance is measured at 405 nm using a microplate reader.
-
Calculation : The percentage of inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_test) / (OD_control - OD_blank)] * 100. The IC50 value is determined from the resulting dose-response curve.
HIV-1 Env-Mediated Cell-Cell Fusion Assay[4]
-
Cell Lines : Effector cells (e.g., CHO-WT) expressing the HIV-1 envelope glycoprotein (gp160) and target cells (e.g., MT-2) expressing CD4 and the CXCR4 coreceptor are used.
-
Compound Pre-incubation : Effector cells are pre-incubated with various concentrations of the this compound-based inhibitor at 37°C for 30 minutes.
-
Co-culture : Target cells are then added to the effector cells and co-cultured for 48 hours.
-
Syncytia Formation : The formation of syncytia (large multinucleated cells resulting from the fusion of multiple individual cells) is observed and counted under an inverted microscope.
-
EC50 Determination : The effective concentration that inhibits 50% of syncytia formation (EC50) is determined from the dose-response data.
Visualizing Pathways and Workflows
B-Cell Receptor (BCR) Signaling Pathway
This pathway is critical for B-cell activation, proliferation, and differentiation. Some kinase inhibitors with this compound scaffolds may indirectly affect this pathway.
Caption: B-Cell Receptor (BCR) signaling cascade.
Toll-like Receptor (TLR) / IL-1 Receptor (IL-1R) Signaling Pathway
This pathway is central to the innate immune response and inflammation. Cross-reactivity with kinases in this pathway could have immunomodulatory effects.
Caption: TLR/IL-1R signaling pathway.
General Experimental Workflow for Inhibitor Screening
This diagram illustrates a typical workflow for identifying and characterizing enzyme inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of N-Acetylpyrrole Analogs in Histone Deacetylases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-Acetylpyrrole analogs as Histone Deacetylase (HDAC) inhibitors, supported by experimental data from recent studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activities of a series of this compound analogs against HDAC1, HDAC3, and HDAC6 have been evaluated. The following tables summarize the half-maximal inhibitory concentrations (IC50) for these compounds, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro HDAC Inhibitory Activity of this compound Analogs with Hydroxamic Acid Zinc-Binding Group [1]
| Compound | Linker Length (n) | R | HDAC1 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) |
| 3a | 1 | H | >50 | >50 | >50 |
| 3b | 2 | H | 1.87 ± 0.15 | 1.23 ± 0.11 | 0.98 ± 0.09 |
| 3c | 3 | H | 0.56 ± 0.05 | 0.41 ± 0.04 | 0.23 ± 0.02 |
| 3d | 4 | H | 0.12 ± 0.01 | 0.09 ± 0.01 | 0.05 ± 0.01 |
| 3e | 5 | H | 0.23 ± 0.02 | 0.18 ± 0.02 | 0.11 ± 0.01 |
| 11 | - | Phenyl | 0.45 ± 0.04 | 0.32 ± 0.03 | 0.19 ± 0.02 |
| 14 | - | Phenyl | 0.38 ± 0.03 | 0.27 ± 0.02 | 0.15 ± 0.01 |
Table 2: In Vitro HDAC Inhibitory Activity of this compound Analogs with Modified Cap Group [1]
| Compound | R | HDAC1 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) |
| 5a | H | 2.34 ± 0.21 | 1.87 ± 0.17 | 1.12 ± 0.10 |
| 5b | Methyl | 0.89 ± 0.08 | 0.65 ± 0.06 | 0.34 ± 0.03 |
| 5c | Ethyl | 0.45 ± 0.04 | 0.31 ± 0.03 | 0.18 ± 0.02 |
| 5d | Propyl | 0.28 ± 0.02 | 0.19 ± 0.02 | 0.09 ± 0.01 |
| 5e | Phenyl | 0.15 ± 0.01 | 0.08 ± 0.01 | 0.11 ± 0.01 |
Table 3: In Vitro HDAC Inhibitory Activity of this compound Analogs with o-Phenylenediamine (B120857) Zinc-Binding Group [1]
| Compound | R | HDAC1 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) |
| 19a | H | 1.23 ± 0.11 | 0.98 ± 0.09 | 0.56 ± 0.05 |
| 19b | Methyl | 0.87 ± 0.08 | 0.65 ± 0.06 | 0.32 ± 0.03 |
| 19c | Ethyl | 0.54 ± 0.05 | 0.41 ± 0.04 | 0.21 ± 0.02 |
| 19d | Propyl | 0.32 ± 0.03 | 0.24 ± 0.02 | 0.12 ± 0.01 |
| 19e | Phenyl | 0.18 ± 0.02 | 0.11 ± 0.01 | 0.07 ± 0.01 |
| 19f | 4-Fluorophenyl | 0.21 ± 0.02 | 0.15 ± 0.01 | 0.09 ± 0.01 |
| 20 | - | 0.09 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound analogs generally involves a two-step procedure. Initially, 2-acetylpyrrole (B92022) is reacted with a suitable bromo ester under basic conditions to yield the intermediate ester. Subsequently, this intermediate is converted to the final hydroxamic acid derivative by treatment with hydroxylamine (B1172632) in the presence of a base like potassium hydroxide. For analogs with an o-phenylenediamine zinc-binding group, a coupling reaction with o-phenylenediamine is performed.[1]
In Vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC1, HDAC3, and HDAC6 is determined using a fluorometric assay. The assay measures the enzymatic activity of the respective HDAC isoform on a fluorogenic substrate. The fluorescence intensity, which is proportional to the enzyme activity, is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]
Molecular Docking Studies
Molecular docking simulations are performed to predict the binding mode of the this compound analogs within the active site of HDACs. The crystal structure of the target HDAC isoform (e.g., PDB code: 1C3S for HDAC1) is used as the receptor.[2] The ligands (this compound analogs) are prepared by generating their 3D structures and optimizing their geometry. Docking is then carried out using software like AutoDock or Schrödinger's Glide. The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.[2][3]
Visualizations
Signaling Pathway
Caption: Role of HDACs in Cancer and the Mechanism of Inhibition by this compound Analogs.
Experimental Workflow
Caption: General Workflow for a Comparative Molecular Docking Study.
Binding Mode Analysis of this compound Analogs
Molecular docking studies of representative this compound analogs, such as compound 20, within the active site of HDAC1 have revealed key binding interactions. The o-phenylenediamine group acts as an effective zinc-binding group, chelating the Zn2+ ion in the catalytic site.[2] Furthermore, this group forms hydrogen bonds with key residues such as His132, Gly140, and Tyr297. A crucial interaction is observed between the carbonyl oxygen of the 2-acetylpyrrole "cap" group and the amino acid Phe198, highlighting the importance of this moiety for potent inhibitory activity.[2][3] In contrast, analogs with different cap structures, such as compound 19a which incorporates a triazole, show a displacement of the acetylpyrrole group, leading to the loss of this key hydrogen bond and a subsequent reduction in binding affinity.[3] These findings underscore the structure-activity relationships that govern the potency of these inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap [mdpi.com]
Safety Operating Guide
Proper Disposal of N-Acetylpyrrole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N-Acetylpyrrole, like any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and contaminated paper).
-
Segregate this compound waste from other incompatible chemical waste streams to prevent hazardous reactions.[1] Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.[1] The container must be in good condition with a secure lid.
-
For liquid waste, ensure the container is made of a material compatible with organic compounds.
-
For solid waste, such as contaminated labware, collect it in a separate, clearly marked container.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Do not use abbreviations or chemical formulas.[1]
-
The label should also include the date when the waste was first added to the container and the name of the generating laboratory or researcher.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Secondary containment should be used to capture any potential leaks or spills.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Follow all institutional and regulatory procedures for waste manifest and pickup scheduling. The disposal of contents and containers must be done through an approved waste disposal plant.[3][4][5][6]
-
Quantitative Data Summary for this compound Waste Management
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1](7) |
| Container Type | Compatible, leak-proof, with secure lid | [1](7) |
| Labeling Requirement | "Hazardous Waste", Full Chemical Name, Date | [1][2] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | [2][3][4][5][6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would generate this compound waste. Researchers should consult their specific experimental methodologies to quantify the waste generated and manage it according to the procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Essential Safety and Operational Guide for Handling N-Acetylpyrrole
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Acetylpyrrole, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] It is harmful if inhaled, comes into contact with the skin, or is swallowed.[2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[1][4] |
| Lab Coat | Standard laboratory coat. | |
| Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] | |
| Respiratory Protection | Respirator | A dust respirator should be used if ventilation is inadequate.[1][2] Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Handling and Storage Protocols
Proper handling and storage of this compound are critical to maintaining its stability and preventing accidents.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Wash hands thoroughly with soap and water after handling the compound.[3][5]
-
Do not eat, drink, or smoke in the laboratory area.[5]
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Spill | Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[5] Ensure the area is well-ventilated. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[3] Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4] Get medical attention if skin irritation occurs.[3] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[3] |
| Ingestion | Rinse the mouth with water.[5] Do NOT induce vomiting.[1] Seek immediate medical advice.[4][5] |
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.[1]
-
Chemical Waste: Unused this compound and any material contaminated with it should be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
A visual workflow for the safe handling and disposal of this compound is provided below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


